molecular formula C16H14O5 B174957 4'-Demethyl-3,9-dihydroeucomin CAS No. 107585-77-3

4'-Demethyl-3,9-dihydroeucomin

Cat. No.: B174957
CAS No.: 107585-77-3
M. Wt: 286.28 g/mol
InChI Key: FIASLUPJXGTCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone is a homoflavonoid.
(-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone has been reported in Agave tequilana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c17-11-3-1-9(2-4-11)5-10-8-21-14-7-12(18)6-13(19)15(14)16(10)20/h1-4,6-7,10,17-19H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIASLUPJXGTCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143264
Record name 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

107585-77-3
Record name 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107585-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

103 - 104 °C
Record name (-)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-4-chromanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling 4'-Demethyl-3,9-dihydroeucomin: A Technical Guide to its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4'-Demethyl-3,9-dihydroeucomin (DMDHE), a homoisoflavonoid with significant potential in the food and pharmaceutical industries. This document details its primary natural source, comprehensive isolation protocols, and the underlying biological pathways it modulates.

Introduction

This compound (DMDHE) is a homoisoflavonoid that has recently garnered attention for its potent bitter-masking properties. Its ability to modulate taste perception, specifically by interacting with bitter taste receptors, opens avenues for its application in improving the palatability of functional foods, and oral pharmaceutical formulations. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the natural sourcing and laboratory-scale isolation of this promising compound.

Natural Source

The primary and most well-documented natural source of this compound is the resin of Daemonorops draco , a palm species commonly known as "Dragon's Blood".[1][2] This resin, collected in the Yunnan province of China, has been the subject of recent studies leading to the identification and isolation of DMDHE.[1] While Daemonorops draco is the principal source, other potential plant sources of DMDHE have been reported in scientific literature, including Scilla scilloides and Ledebouria floribunda.

Isolation of this compound from Daemonorops draco Resin

The isolation of DMDHE from Daemonorops draco resin is a multi-step process involving initial extraction, solvent partitioning, and final purification by preparative chromatography. An activity-guided fractionation approach has been successfully employed to isolate this compound.[1][2]

Experimental Protocols

3.1.1. Preparation of the Crude Extract

  • Grinding: 300 g of the dried resin from Daemonorops draco is ground into a fine powder to increase the surface area for efficient extraction.[1]

  • Ethanol Extraction: The powdered resin is then extracted with 95% ethanol.[1]

  • Filtration and Concentration: The ethanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to remove the ethanol, yielding a crude residue.[1]

3.1.2. Solvent Partitioning and Fractionation

  • Solubilization: The crude residue is solubilized in dichloromethane.[1]

  • Solid Phase Elution: The dichloromethane-soluble portion is loaded onto a solid-phase material.

  • Stepwise Elution: The material is consecutively eluted with n-hexane and ethyl acetate (B1210297) to yield different fractions.[1]

3.1.3. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The fractions obtained from the solvent partitioning are subjected to preparative RP-18 HPLC for the final purification of DMDHE.[1] While the specific, detailed protocol for the preparative HPLC of DMDHE from Daemonorops draco is not fully available in the public domain, a representative protocol for the separation of similar phenolic compounds from plant extracts is provided below. Researchers should optimize these parameters for their specific equipment and sample.

Representative Preparative RP-HPLC Protocol:

  • Column: C18, 250 x 20 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 20% to 80% B over 40 minutes.

  • Flow Rate: 15 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 5 mL of a 10 mg/mL solution of the active fraction dissolved in the initial mobile phase composition.

Fractions are collected based on the elution profile, and those containing the peak corresponding to DMDHE are pooled and concentrated.

Data Presentation

The following tables summarize the quantitative data available from the isolation and characterization of DMDHE.

Table 1: Quantitative Data for DMDHE in Fractions from Daemonorops draco Resin

FractionDMDHE Content (CAD-area %)
IX9.4
VI16.1

Data obtained from LC-HRMS/CAD/UV analysis.[1]

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₆H₁₄O₅
Molecular Weight286.28 g/mol
Mass Spectrometry[M – H]⁻ = 285.1026 m/z
NMR Spectroscopy¹H and ¹³C NMR data are consistent with the structure of this compound.

Biological Activity and Signaling Pathway

This compound has been identified as a bitter-masking compound.[1][2] Its mechanism of action involves the modulation of bitter taste perception through interaction with the bitter taste receptor TAS2R14.[1]

TAS2R14 Signaling Pathway

The canonical signaling pathway for bitter taste receptors, including TAS2R14, involves a G-protein-coupled cascade. The binding of a ligand, such as a bitter compound, to TAS2R14 initiates a conformational change in the receptor, leading to the activation of the G-protein gustducin. Activated gustducin, in turn, stimulates phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ ultimately leads to neurotransmitter release and the perception of bitterness. The bitter-masking effect of DMDHE is reportedly due to its ability to reduce the cellular response mediated by TAS2R14.[1]

Visualizations

Experimental Workflow

Isolation_Workflow Start Daemonorops draco Resin (300 g) Grinding Grinding Start->Grinding Extraction 95% Ethanol Extraction Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solubilization Solubilization in Dichloromethane Crude_Extract->Solubilization Partitioning Solid Phase Elution (n-hexane, ethyl acetate) Solubilization->Partitioning Fractions Active Fractions Partitioning->Fractions HPLC Preparative RP-18 HPLC Fractions->HPLC DMDHE Pure this compound HPLC->DMDHE TAS2R14_Signaling cluster_cell Taste Receptor Cell Bitter_Compound Bitter Compound TAS2R14 TAS2R14 Receptor Bitter_Compound->TAS2R14 DMDHE DMDHE (Bitter-Masking Agent) DMDHE->TAS2R14 Gustducin G-protein (Gustducin) TAS2R14->Gustducin activates PLCb2 PLC-β2 Gustducin->PLCb2 activates PIP2 PIP₂ PLCb2->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_ion [Ca²⁺]i ↑ Ca_release->Ca_ion Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter Bitter_Perception Bitter Perception Neurotransmitter->Bitter_Perception

References

Unveiling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of 4'-Demethyl-3,9-dihydroeucomin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 4'-Demethyl-3,9-dihydroeucomin (DMDHE), a homoisoflavanone identified as a potent bitter-masking compound. This document details the isolation, purification, and synthetic protocols, alongside a thorough analysis of the spectroscopic data that defined its molecular structure. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring homoisoflavanone isolated from the resin of Daemonorops draco.[1][2] Its significance lies in its demonstrated ability to mask bitter tastes, a property of considerable interest to the food, beverage, and pharmaceutical industries.[3][4] The precise characterization of its chemical structure is paramount for understanding its mechanism of action, ensuring quality control, and enabling synthetic production. This guide outlines the key experimental procedures and data that have led to the definitive elucidation of its structure.

Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process combining extraction and chromatographic techniques. An activity-guided fractionation approach is employed to isolate the compound responsible for the bitter-masking effect.

Experimental Protocol: Isolation and Purification
  • Extraction: The resin of Daemonorops draco is ground and extracted with an organic solvent. The resulting extract is then subjected to further purification.

  • Preparative Reversed-Phase Chromatography: The crude extract is first separated using preparative reversed-phase (RP-18) high-performance liquid chromatography (HPLC). This step serves to fractionate the extract based on polarity.

  • Silica (B1680970) Gel Chromatography: The fractions exhibiting the highest bitter-masking activity are then further purified using silica gel column chromatography.

  • Final Purification: The final purification of this compound is achieved through trituration with hexane (B92381) and co-evaporation with food-grade ethanol (B145695), yielding a pure, off-white solid.[1]

G start Daemonorops draco resin extraction Extraction start->extraction rp_hplc Preparative RP-18 HPLC extraction->rp_hplc active_fractions Active Fractions Selection rp_hplc->active_fractions silica_gel Silica Gel Chromatography active_fractions->silica_gel pure_compound Pure this compound silica_gel->pure_compound

Figure 1: Isolation Workflow for this compound.

Synthesis of this compound

Gram-scale synthesis of this compound has been performed to confirm its structure and to provide a scalable source of the pure compound.[1]

Experimental Protocol: Synthesis

The synthesis of this compound is accomplished through the hydrogenation of a chromen precursor.[1]

  • Reaction Setup: A mixture of the chromen precursor in methanol (B129727) is added to 10% Palladium on carbon (Pd/C) under an argon atmosphere.

  • Hydrogenation: The reaction mixture is degassed and charged with hydrogen gas. The reaction is then heated to 30°C and stirred under a hydrogen atmosphere for 12 hours.

  • Workup: The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated.

  • Purification: The residue is purified by silica gel column chromatography, followed by trituration with hexane and co-evaporation with ethanol to yield pure this compound.[1]

Spectroscopic Analysis and Structure Elucidation

The definitive structure of this compound was elucidated through a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

G cluster_analytical Analytical Workflow sample Purified Compound hrms LC-HRMS sample->hrms nmr NMR Spectroscopy sample->nmr data_analysis Data Analysis & Interpretation hrms->data_analysis nmr_1d 1D NMR (1H, 13C) nmr->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr->nmr_2d nmr_1d->data_analysis nmr_2d->data_analysis structure Elucidated Structure data_analysis->structure

Figure 2: Analytical Workflow for Structure Elucidation.
High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry was used to determine the elemental composition of the molecule.

Experimental Protocol: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) was performed on an Acquity UPLC system coupled to a microTOFQII mass spectrometer. Mass spectra were acquired in both positive and negative electrospray ionization (ESI) modes over a scan range of 50–1600 Da.[1]

ParameterValueReference
Ionization ModeESI-[1]
Measured m/z285.1026[1]
Molecular FormulaC₁₆H₁₃O₅⁻[1]
Calculated Mass285.0768
Inferred Neutral FormulaC₁₆H₁₄O₅
Inferred Neutral Mass286.0841
Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms within the molecule.

Experimental Protocol: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance-III 600 MHz or a Bruker Avance-III 400 MHz spectrometer. Spectra were recorded in DMSO-d₆ and referenced to tetramethylsilane (B1202638) (TMS).[3]

Note: The detailed ¹H and ¹³C NMR spectral data for this compound are provided in the supplementary information of the cited reference.[3] The following tables are representative of the data presentation.

¹H NMR Data (DMSO-d₆)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data sourced from[3]

¹³C NMR Data (DMSO-d₆)

PositionChemical Shift (δ) ppm
Data sourced from[3]

The analysis of the ¹H and ¹³C NMR spectra, in conjunction with the correlation data from the 2D NMR experiments (COSY, HSQC, and HMBC), allowed for the unambiguous assignment of all proton and carbon signals, confirming the homoisoflavanone skeleton and the substitution pattern.

Confirmed Chemical Structure

Based on the comprehensive analysis of the spectroscopic data, the chemical structure of this compound was definitively established.

Figure 3: Chemical Structure of this compound.

This comprehensive analysis provides a solid foundation for further research into the biological activities and potential applications of this interesting natural product.

References

Spectroscopic Analysis of 4'-Demethyl-3,9-dihydroeucomin: A Technical Guide to its NMR Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4'-Demethyl-3,9-dihydroeucomin, a homoisoflavanone identified as a potent bitter-masking compound. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a centralized resource for the compound's structural elucidation through NMR.

Introduction to this compound

This compound is a homoisoflavanone recently characterized for its significant bitter-masking properties.[1] Found in the resin of Daemonorops draco, this compound has garnered interest for its potential applications in the food and pharmaceutical industries.[1] Accurate structural confirmation and quality control of this compound rely heavily on detailed spectroscopic analysis, particularly NMR.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in DMSO-d6. The data is compiled from the comprehensive analysis reported in the identification of this compound.[1]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are given in Hertz (Hz).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
12.17s5-OH
10.78s7-OH
9.25s4'-OH
7.03-7.00mH-2', H-6'
6.70-6.68mH-3', H-5'
5.88d2.2H-6
5.86d2.1H-8
4.25dd11.4, 4.5H-2a
4.07dd11.4, 8.1H-2b
3.00dd13.9, 5.0H-9a
2.95dddd9.5, 8.1, 5.0, 4.5H-3
2.58dd13.9, 9.5H-9b

Data sourced from the analysis of this compound in DMSO-d6 at 600 MHz.[1]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) ppmAssignment
197.8C-4
166.6C-7
163.8C-5
162.8C-8a
155.9C-4'
129.9 (2C)C-2', C-6'
128.0C-1'
115.3 (2C)C-3', C-5'
101.3C-4a
95.9C-6
94.7C-8
68.9C-2
45.6C-3
31.2C-9

Data sourced from the analysis of this compound in DMSO-d6 at 151 MHz.[1]

Experimental Protocols

The following is a representative methodology for the NMR analysis of this compound, based on standard practices for flavonoid and homoisoflavanone characterization.

1. Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • The solution is transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker Avance 600 MHz instrument.

  • The probe temperature is maintained at 298 K.

  • The following experiments are performed:

    • ¹H NMR: A standard single-pulse experiment is used to acquire the proton spectrum.

    • ¹³C NMR: A proton-decoupled experiment is performed to obtain the carbon spectrum.

    • 2D COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin couplings, revealing adjacent protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, aiding in the assignment of protonated carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

3. Data Processing and Analysis:

  • The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δH 2.50 ppm, δC 39.52 ppm).

  • The multiplicity, coupling constants, and integrals of the ¹H NMR signals are determined.

  • The chemical shifts of the ¹³C NMR signals are determined.

  • The correlation peaks in the 2D spectra are analyzed to establish the connectivity of the molecular structure and assign all proton and carbon signals.

Visualizations

The following diagrams illustrate the general workflow for NMR analysis and the logical relationships in structural elucidation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (NMR Spectrometer) cluster_data_analysis Data Analysis Compound Purified Compound NMR_Tube Sample in NMR Tube Compound->NMR_Tube Dissolve Solvent DMSO-d6 Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Processing Data Processing (FT, Phasing, Baseline) H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

NMR Experimental Workflow.

logical_relationships cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_info Derived Information H1 ¹H NMR (δ, J, multiplicity) Proton_Env Proton Environments H1->Proton_Env C13 ¹³C NMR (δ) Carbon_Types Carbon Types (CH3, CH2, CH, Cq) C13->Carbon_Types COSY COSY (¹H-¹H) HH_Connectivity Proton Connectivity COSY->HH_Connectivity HSQC HSQC (¹H-¹³C, 1-bond) CH_Connectivity Direct C-H Bonds HSQC->CH_Connectivity HMBC HMBC (¹H-¹³C, 2-3 bonds) Long_Range Long-Range C-H Bonds HMBC->Long_Range Structure Final Structure of 4'-Demethyl-3,9- dihydroeucomin Proton_Env->Structure Carbon_Types->Structure HH_Connectivity->Structure CH_Connectivity->Structure Long_Range->Structure

NMR Structural Elucidation Logic.

References

A Technical Guide to the Physicochemical Properties of Homoisoflavanones: Focus on 5,7-dihydroxy-3-(3',4'-dimethoxybenzyl)-4-chromanone (DMDHE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of homoisoflavanones, with a specific focus on 5,7-dihydroxy-3-(3',4'-dimethoxybenzyl)-4-chromanone (DMDHE). Due to the limited availability of experimental data for DMDHE, this guide incorporates data from structurally similar homoisoflavanones to provide a comparative analysis. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Physicochemical Properties of Homoisoflavanones

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Properties such as solubility, lipophilicity, and melting point influence a drug's absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key physicochemical data for DMDHE and related homoisoflavanones. It is important to note that where experimental data for DMDHE is unavailable, predicted values or data from close structural analogs are provided as a reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)logPWater Solubility (g/L)Data Type
DMDHE (5,7-dihydroxy-3-(3',4'-dimethoxybenzyl)-4-chromanone) C18H18O6330.33Not ReportedNot ReportedNot Reported-
5,7-Dihydroxy-3-(3'-hydroxy-4'-methoxybenzyl)-4-chromanoneC17H16O6316.31140-142[1][2]2.67[1]0.076[1]Experimental (Melting Point), Predicted (logP, Solubility)[1]
(-)-5,7-Dihydroxy-3-(4'-hydroxybenzyl)-4-chromanoneC16H14O5286.28103-104[3][4]Not ReportedNot ReportedExperimental[3][4]
5,8-Dihydroxy-3-(4'-hydroxybenzyl)-7-methoxy-4-chromanoneC17H16O6316.31172-174[5]Not Reported0.085 (Predicted)Experimental (Melting Point), Predicted (Solubility)
5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanoneC18H18O6330.33Not Reported2.77 (Predicted)0.045 (Predicted)Predicted[6]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for drug development. This section outlines the detailed methodologies for key experiments used to characterize homoisoflavanones.

Synthesis of Homoisoflavanones

The synthesis of homoisoflavanones like DMDHE can be achieved through multi-step reactions. A general synthetic route involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a substituted benzaldehyde (B42025) to form a chalcone, followed by subsequent cyclization and reduction steps.[3]

Workflow for Homoisoflavanone Synthesis

G cluster_start Starting Materials cluster_reaction1 Claisen-Schmidt Condensation cluster_reaction2 Cyclization start1 Substituted 2'-hydroxyacetophenone chalcone Chalcone Intermediate start1->chalcone Base (e.g., KOH) start2 Substituted Benzaldehyde start2->chalcone chromanone Homoisoflavanone chalcone->chromanone e.g., NaBH4, then acid

A generalized workflow for the synthesis of homoisoflavanones.
Determination of Melting Point

The melting point is a crucial indicator of purity and is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC).

  • Protocol using Melting Point Apparatus:

    • A small, dry sample of the crystalline homoisoflavanone is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

  • Protocol using Differential Scanning Calorimetry (DSC):

    • A small, accurately weighed sample (1-5 mg) of the homoisoflavanone is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a DSC instrument under a nitrogen atmosphere.

    • The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic melting transition.

Determination of Lipophilicity (logP)

The partition coefficient (logP) between n-octanol and water is a key measure of a compound's lipophilicity. The shake-flask method followed by HPLC analysis is a common technique.

  • Shake-Flask Protocol:

    • Prepare a stock solution of the homoisoflavanone in a suitable solvent (e.g., methanol).

    • Prepare a biphasic system of n-octanol and water (or a buffer of physiological pH, e.g., pH 7.4), mutually saturated by pre-mixing and separating the two phases.

    • Add a small aliquot of the stock solution to a known volume of the n-octanol/water mixture.

    • The mixture is shaken vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • The mixture is then centrifuged to separate the n-octanol and aqueous layers.

    • The concentration of the homoisoflavanone in each phase is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Shake-Flask Protocol:

    • An excess amount of the solid homoisoflavanone is added to a known volume of water or a relevant aqueous buffer.

    • The suspension is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • The saturated solution is then filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

    • The concentration of the dissolved homoisoflavanone in the filtrate is quantified using a suitable analytical method, such as HPLC-UV or LC-MS.

Spectroscopic Characterization

Structural elucidation and confirmation are performed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and analyzed in an NMR spectrometer.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete structural assignment.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the confirmation of its elemental composition. Techniques such as Electrospray Ionization (ESI) are commonly employed.

Biological Activity and Signaling Pathways

Homoisoflavanones have garnered significant interest due to their diverse biological activities, including anti-inflammatory and anticancer properties. While the specific molecular mechanisms of DMDHE are not extensively documented, studies on related flavonoids suggest that their effects are often mediated through the modulation of key cellular signaling pathways.

Hypothesized Anti-Inflammatory and Anticancer Signaling of DMDHE

Based on the known activities of structurally similar flavonoids, a plausible mechanism of action for DMDHE involves the modulation of the NF-κB, MAPK, and PI3K/Akt signaling pathways. These pathways are central to the regulation of inflammation, cell proliferation, survival, and apoptosis.

Hypothesized Signaling Pathway of DMDHE

G cluster_stimulus Pro-inflammatory/Growth Stimuli cluster_pathways Signaling Cascades cluster_dmdhe DMDHE Intervention cluster_outcomes Cellular Outcomes stimulus e.g., Cytokines, Growth Factors IKK IKK stimulus->IKK MAPKKK MAPKKK stimulus->MAPKKK PI3K PI3K stimulus->PI3K NFkB NF-κB IKK->NFkB inflammation Inflammation NFkB->inflammation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK proliferation Cell Proliferation MAPK->proliferation Akt Akt PI3K->Akt Akt->proliferation apoptosis Apoptosis Akt->apoptosis Inhibition DMDHE DMDHE DMDHE->IKK Inhibition DMDHE->MAPKK Inhibition DMDHE->Akt Inhibition

A hypothesized signaling pathway for the anti-inflammatory and anticancer effects of DMDHE.

This diagram illustrates that pro-inflammatory stimuli and growth factors can activate the NF-κB, MAPK, and PI3K/Akt pathways, leading to inflammation and cell proliferation. DMDHE is hypothesized to inhibit key components of these cascades, such as IKK, MAPKK, and Akt, thereby reducing inflammation, inhibiting cell proliferation, and potentially promoting apoptosis. It is crucial to emphasize that this is a proposed mechanism based on the activity of related compounds, and further experimental validation is required to confirm the direct effects of DMDHE on these signaling molecules.

References

Unveiling the Bioactivity of 4'-Demethyl-3,9-dihydroeucomin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 4'-Demethyl-3,9-dihydroeucomin (DMDHE), a homoisoflavanone isolated from the resin of Daemonorops draco, commonly known as "dragon's blood." While the crude resin has traditional applications suggesting anti-inflammatory or anticancerogenic effects, current scientific literature on the isolated compound, DMDHE, has primarily focused on its significant bitter-masking properties.[1] This document details the experimental protocols and quantitative data from these studies and outlines the known signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the biological screening of this compound and its source extract.

Table 1: In Vivo Sensory Evaluation of Bitter-Masking Effect

Test SubstanceConcentrationBitter AgentReduction in Perceived Bitterness (%)
D. draco Resin Extract (DD)500 ppmQuinine (B1679958) (10 ppm)29.6 ± 6.30
This compound (DMDHE)Not SpecifiedQuinine14.8 ± 5.00

Table 2: In Vitro Evaluation of Bitter-Masking Effect in HGT-1 Cells

Test SubstanceConcentrationBitter AgentEffect on Proton Secretion
D. draco Resin Extract (DD)100 ppmQuinine (10 ppm)-53.5% (amelioration of quinine-evoked increase)
This compound (DMDHE) on TAS2R14 Knockout Cells100 ppmQuinine (10 ppm)40.4 ± 9.32% reduction in bitter-masking effect compared to wild-type cells

Experimental Protocols

In Vivo Sensory Evaluation: Paired Comparison Sensory Test

This protocol is designed to assess the bitter-masking potential of a test compound through human sensory panels.

Objective: To quantify the reduction in perceived bitterness of a known bitter agent when combined with the test compound.

Methodology:

  • Panelist Training: A panel of trained assessors is selected. They are familiarized with the bitterness intensity scale and the specific bitter taste of the reference compound (e.g., quinine).

  • Sample Preparation:

    • A solution of the bitter agent (e.g., 10 ppm quinine in water) is prepared.[1]

    • A second solution containing the bitter agent at the same concentration plus the test compound (e.g., 500 ppm of D. draco extract) is prepared.[1]

  • Test Procedure:

    • A paired comparison test is conducted. Panelists are presented with both samples (quinine alone and quinine with the test compound).[1]

    • Panelists are instructed to taste each sample and rate its bitterness intensity on a predefined scale.

    • The order of sample presentation is randomized to avoid bias.

  • Data Analysis: The bitterness ratings for both samples are collected and statistically analyzed. The percentage reduction in perceived bitterness is calculated to determine the bitter-masking efficacy of the test compound.[1]

In Vitro Cellular Bitter Response Assay

This assay provides a cellular-level assessment of bitter taste modulation by measuring changes in proton secretion in a human cell line.

Objective: To determine if a test compound can inhibit the cellular response to a bitter agonist, indicating a bitter-masking effect.

Cell Line: Human gastric tumor cell line (HGT-1), which expresses bitter taste receptors (TAS2Rs).[1]

Methodology:

  • Cell Culture and Seeding:

    • HGT-1 cells are cultured under standard conditions.

    • Cells are seeded into a 96-well plate at a density of 100,000 cells per well and incubated for 24 hours.[2]

  • Fluorescent Dye Loading: Cells are stained with a pH-sensitive fluorescent dye (e.g., 3 µM SNARF-1-AM) for 30 minutes. This dye allows for the measurement of intracellular pH (pHi).[2]

  • Compound Treatment:

    • Cells are treated with the bitter compound (e.g., 10 ppm quinine) alone or in combination with the test compound (e.g., 100 ppm DMDHE).[1]

    • A positive control (e.g., 1 mM histamine) and a vehicle control are included.[2]

    • The treatment duration is typically short, for example, 10 minutes.[2]

  • Measurement of Intracellular pH:

    • The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths for the dye used.

    • Changes in fluorescence correspond to changes in intracellular pH, which are indicative of proton secretion. Activation of TAS2Rs by a bitter compound leads to an increase in proton secretion and a subsequent decrease in intracellular proton concentration.[1]

  • Data Analysis: The change in intracellular proton concentration is calculated. A reduction in the bitter agent-induced proton secretion by the test compound indicates a bitter-masking effect at the cellular level.[1]

CRISPR-Cas9 Knockout for Mechanistic Studies

This protocol is used to investigate the involvement of a specific bitter taste receptor in the observed bitter-masking effect.

Objective: To confirm the role of a specific TAS2R (e.g., TAS2R14) in the bitter-masking activity of the test compound.

Methodology:

  • gRNA Design and Cloning: Guide RNAs (gRNAs) targeting the gene of interest (e.g., TAS2R14) are designed and cloned into a suitable CRISPR-Cas9 vector.

  • Transfection: The HGT-1 cells are transfected with the CRISPR-Cas9 vector containing the specific gRNA.

  • Selection and Validation: Transfected cells are selected (e.g., using an antibiotic resistance marker), and single-cell clones are isolated. The knockout of the target gene is validated by sequencing and/or Western blot analysis.

  • Functional Assay: The knockout cell line (e.g., HGT-1 TAS2R14ko) and the wild-type (wt) cells are then used in the in vitro cellular bitter response assay as described above.[1]

  • Data Analysis: The bitter-masking effect of the test compound on the bitter agent is compared between the knockout and wild-type cells. A significant reduction in the masking effect in the knockout cells confirms the involvement of the targeted receptor.[1]

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_extraction Source Material and Extraction cluster_invivo In Vivo Screening cluster_invitro In Vitro Screening cluster_fractionation Activity-Guided Fractionation cluster_identification Compound Identification cluster_validation Mechanism of Action resin Daemonorops draco Resin extract Organic Solvent Extract (DD) resin->extract sensory Paired Comparison Sensory Test extract->sensory hgt1_assay HGT-1 Cell-Based Bitter Response Assay extract->hgt1_assay sensory_result Demonstrated Bitter-Masking Effect of DD sensory->sensory_result hplc Preparative RP-18 HPLC sensory_result->hplc hgt1_result Verified Bitter-Masking Effect of DD hgt1_assay->hgt1_result hgt1_result->hplc active_fractions Identification of Most Potent Fractions hplc->active_fractions analysis LC-HRMS/CAD/UV & NMR active_fractions->analysis dmdhe Identification of DMDHE analysis->dmdhe crispr CRISPR-Cas9 Knockout of TAS2R14 in HGT-1 cells dmdhe->crispr validation_assay Cell-Based Assay with Knockout Cells crispr->validation_assay mechanism Confirmed Involvement of TAS2R14 validation_assay->mechanism

Caption: Activity-guided workflow for the identification of DMDHE.

tas2r14_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling quinine Quinine (Bitter Agonist) tas2r14 TAS2R14 Receptor quinine->tas2r14 Activates dmdhe DMDHE (Bitter-Masking Agent) dmdhe->tas2r14 Antagonizes/ Modulates g_protein G-Protein Activation tas2r14->g_protein plc Phospholipase C Activation g_protein->plc ip3 IP3 Production plc->ip3 ca_release Ca²⁺ Release from ER ip3->ca_release proton_secretion Proton (H⁺) Secretion ca_release->proton_secretion Leads to

References

Unveiling the Bitter-Masking Potential of 4'-Demethyl-3,9-dihydroeucomin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and characterization of 4'-Demethyl-3,9-dihydroeucomin (DMDHE) as a novel bitter-masking agent. Sourced from the resin of Daemonorops draco, also known as "Dragon's Blood," this homoisoflavanone presents a promising natural alternative for improving the palatability of pharmaceuticals and food products. This document details the quantitative data supporting its efficacy, the experimental protocols for its identification and evaluation, and the underlying molecular mechanisms of its action.

Executive Summary

The quest for effective, natural bitter-masking agents is a significant challenge in the food and pharmaceutical industries.[1][2][3][4] This guide focuses on this compound (DMDHE), a compound identified through a meticulous activity-guided fractionation of an organic solvent extract of Daemonorops draco resin.[1][2][5] Both in vivo sensory evaluations and in vitro cell-based assays have demonstrated the potent bitter-masking properties of DMDHE, particularly against the bitterness of quinine (B1679958).[1][2][3] The primary mechanism of action appears to involve the bitter taste receptor TAS2R14.[1][2][3]

Data Presentation: Quantitative Efficacy of DMDHE

The bitter-masking capability of DMDHE and its source extract have been quantified through rigorous sensory and cell-based experiments. The following tables summarize the key findings.

Sample Concentration Bitterant Concentration Bitterness Reduction (%) p-value Source
D. draco resin extract (DD)500 ppmQuinine10 ppm29.6 ± 6.30[1][3]
DMDHE100 ppmQuinine10 ppm14.8 ± 5.00< 0.01[1]
DD Fraction V30-50 ppmQuinine10 ppm24.2 ± 5.19≤ 0.001[1][2]
DD Fraction IX30-50 ppmQuinine10 ppm17.4 ± 6.50≤ 0.001[1][2]

Table 1: Summary of Sensory Evaluation of Bitterness Reduction.

Cell Line Condition Quinine Concentration DD Concentration Reduction in Proton Secretion (%) p-value Source
HGT-1 wtQuinine + DD10 ppm100 ppm53.5< 0.05[1]
HGT-1 TAS2R14ko vs HGT-1 wtDMDHE--40.4 ± 9.32 (reduction in DMDHE effect)[1][2][3]

Table 2: Summary of In Vitro Cell-Based Assay Results.

Experimental Protocols

The identification and characterization of DMDHE involved a multi-step, activity-guided approach. The following are detailed methodologies for the key experiments.

Activity-Guided Fractionation

This process was central to isolating DMDHE from the crude resin of Daemonorops draco.

  • Initial Extraction: An organic solvent extract of the D. draco resin (DD) was prepared.[1][3]

  • Preparative Chromatography: The crude extract was subjected to preparative RP-18 high-performance liquid chromatography (HPLC) with UV detection to yield multiple fractions.[1][2][3]

  • Screening of Fractions: Each fraction was screened for its bitter-masking properties using both sensory evaluation and in vitro cell-based assays to identify the most potent fractions.[1][2][3]

  • Isolation and Identification: The most active fractions underwent further analytical chromatography (LC-HRMS/CAD/UV) and spectroscopic analysis (NMR) to isolate and elucidate the structure of the active compound, identified as DMDHE.[1][2][3]

  • Synthesis: For further testing and confirmation, DMDHE was synthesized on a gram-scale.[1][2]

Sensory Evaluation of Bitter-Masking Properties
  • Panelists: A trained sensory panel was utilized for all evaluations.

  • Test Substance: Quinine at a concentration of 10 ppm was used as the standard bitter compound.[1]

  • Procedure: A pairwise comparison test was employed. Panelists were asked to rate the bitterness of the quinine solution with and without the addition of the test compound (DMDHE or resin fractions) on a scale from 0 (not bitter) to 100 (very bitter).[1]

  • Data Analysis: The mean reduction in perceived bitterness was calculated and statistical significance was determined using appropriate statistical tests (e.g., t-test).[1]

In Vitro Cell-Based Bitter Response Assay

This assay provides a high-throughput method to screen for bitter-masking compounds by measuring a cellular response to bitter tastants.

  • Cell Line: Human gastric tumor (HGT-1) cells, which endogenously express bitter taste receptors (TAS2Rs), were used.[1][3]

  • Principle: The assay measures changes in TAS2R-dependent proton secretion as an indicator of cellular bitter response. Activation of TAS2Rs in HGT-1 cells leads to a quantifiable change in intracellular proton concentration.[1][3][6][7]

  • Protocol:

    • HGT-1 cells are seeded in a 96-well plate and cultured for 24 hours.[6]

    • Cells are then loaded with a pH-sensitive fluorescent dye (e.g., SNARF-1-AM) for 30 minutes.[6]

    • The cells are treated with the bitter compound (e.g., 10 ppm quinine) alone or in combination with the potential bitter-masking compound (e.g., DMDHE).[1][6]

    • Changes in intracellular pH are measured fluorometrically over a period of 10 minutes.[6]

    • A reduction in the quinine-induced proton secretion in the presence of the test compound indicates a bitter-masking effect.[1]

CRISPR-Cas9 Knockout of TAS2R14

To confirm the involvement of a specific bitter taste receptor, a CRISPR-Cas9 approach was used to create a knockout cell line.

  • Targeting: The TAS2R14 gene in HGT-1 cells was targeted for knockout.

  • Methodology:

    • Guide RNAs (gRNAs) specific to the TAS2R14 gene are designed and synthesized.

    • The gRNAs and Cas9 nuclease are delivered into HGT-1 cells, often using a lentiviral vector.

    • The Cas9 nuclease, guided by the gRNAs, creates a double-strand break in the TAS2R14 gene.

    • The cell's natural repair mechanism (non-homologous end joining) often results in insertions or deletions, leading to a non-functional gene.

    • Successfully knocked-out cell clones (HGT-1 TAS2R14ko) are selected and verified.

  • Functional Assay: The HGT-1 TAS2R14ko cells are then used in the cell-based bitter response assay to determine if the bitter-masking effect of DMDHE is diminished compared to the wild-type (wt) HGT-1 cells. A significant reduction in the masking effect in the knockout cells confirms the functional involvement of TAS2R14.[1][2][3]

Mandatory Visualizations

Bitter Taste Signaling Pathway (TAS2R14)

TAS2R14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Bitter_Compound Bitter Compound (e.g., Quinine) TAS2R14 TAS2R14 Bitter_Compound->TAS2R14 Activates DMDHE DMDHE DMDHE->TAS2R14 Antagonizes G_Protein G-protein (Gustducin) TAS2R14->G_Protein Activates PLCb2 Phospholipase C-β2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Cellular_Response Cellular Response (e.g., Proton Secretion) Ca2_release->Cellular_Response Leads to

Caption: TAS2R14 signaling cascade initiated by a bitter compound and inhibited by DMDHE.

Experimental Workflow for DMDHE Discovery

DMDHE_Discovery_Workflow cluster_screening Activity-Guided Screening Start Daemonorops draco Resin Extraction Organic Solvent Extraction Start->Extraction Crude_Extract Crude Extract (DD) Extraction->Crude_Extract Fractionation Preparative RP-18 HPLC Crude_Extract->Fractionation Fractions Fractions I-XI Fractionation->Fractions Sensory_Screening Sensory Evaluation (vs. Quinine) Fractions->Sensory_Screening Cell_Screening HGT-1 Cell Assay (vs. Quinine) Fractions->Cell_Screening Active_Fractions Identification of Active Fractions (e.g., V, IX) Sensory_Screening->Active_Fractions Cell_Screening->Active_Fractions Isolation Analytical Chromatography (LC-HRMS/CAD/UV) Active_Fractions->Isolation Structure_Elucidation NMR Analysis Isolation->Structure_Elucidation Identification Identified Compound: DMDHE Structure_Elucidation->Identification Synthesis_Confirmation Gram-Scale Synthesis & Confirmation Identification->Synthesis_Confirmation Final_Validation Final Validation of Pure DMDHE Synthesis_Confirmation->Final_Validation

Caption: Workflow for the discovery of DMDHE as a bitter-masking compound.

References

4'-Demethyl-3,9-dihydroeucomin: A Technical Guide to its Role as a Flavor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4'-Demethyl-3,9-dihydroeucomin (DMDHE), a naturally occurring homoisoflavonoid, and its emerging role as a significant flavor modulator. Primarily sourced from the resin of Daemonorops draco, DMDHE has been scientifically validated for its potent bitter-masking properties. This document consolidates the current scientific knowledge, presenting quantitative data on its efficacy, detailing the experimental protocols used for its characterization, and elucidating the underlying biochemical pathways. The information is intended to support researchers, scientists, and drug development professionals in exploring the potential applications of DMDHE in food, beverage, and pharmaceutical industries.

Introduction

Flavor perception is a complex sensory experience crucial for consumer acceptance of food, beverages, and oral pharmaceuticals. Unpleasant taste profiles, particularly bitterness, present a significant challenge in product formulation. Flavor modulators are substances that can alter the perception of taste without imparting a distinct flavor of their own, offering a valuable tool for improving palatability.[1]

This compound (DMDHE) is a homoisoflavonoid that has recently been identified as a potent natural bitter-masking agent.[2][3] Isolated from the resin of Daemonorops draco, also known as "Dragon's Blood," this compound has demonstrated a significant ability to reduce the perceived bitterness of certain compounds.[2][4] While the resin itself is described as having a warm, balsamic, and slightly sweet aroma, the specific sensory profile of isolated DMDHE is not extensively documented in scientific literature.[5][6][7] This guide will focus on the scientifically validated role of DMDHE as a bitter modulator.

Chemical Properties and Natural Occurrence

  • Chemical Name: this compound

  • Chemical Class: Homoisoflavonoid[8]

  • Molecular Formula: C₁₆H₁₄O₅[8]

  • Molecular Weight: 286.28 g/mol [8]

  • Natural Source: Resin of Daemonorops draco[2][9]

Role as a Flavor Modulator: Bitter-Masking Effects

The primary characterized role of DMDHE as a flavor modulator is its ability to mask bitterness. This has been demonstrated through both human sensory panel evaluations and in vitro cell-based assays.

Quantitative Data on Bitter-Masking Efficacy

The bitter-masking effect of DMDHE has been quantified against the bitter compound quinine. The data from sensory panels and cell-based assays are summarized below for clear comparison.

Study Type Test Compound Concentration of DMDHE Bitter Stimulus Concentration of Bitter Stimulus Observed Effect Statistical Significance Reference
Sensory PanelThis compound100 ppmQuinine10 ppm14.8 ± 5.00% reduction in perceived bitternessp < 0.01[2]
Sensory PanelD. draco resin extract (DD)500 ppmQuinine10 ppm29.6 ± 6.30% reduction in perceived bitternessp ≤ 0.001[2][9]
In Vitro Cell-Based Assay (HGT-1 TAS2R14ko vs. HGT-1 wt)This compoundNot specifiedQuinineNot specified40.4 ± 9.32% reduction in DMDHE-evoked bitter-masking effect in knockout cellsNot specified[2][3]

Mechanism of Action: Interaction with Taste Receptors

The sensation of bitterness is mediated by a family of G protein-coupled receptors known as taste 2 receptors (TAS2Rs).[5] Current research indicates that DMDHE exerts its bitter-masking effect through interaction with at least one of these receptors.

Functional studies involving CRISPR-Cas9 gene-editing technology have demonstrated the involvement of TAS2R14 in the bitter-masking activity of DMDHE.[2][3] In a cell-based assay, the knockout of the TAS2R14 gene in HGT-1 cells led to a significant reduction in the bitter-masking effect of DMDHE on quinine.[2][3] This suggests that DMDHE may act as an antagonist or a negative allosteric modulator of the TAS2R14 receptor.

Signaling Pathway of Bitter Taste Perception

The binding of a bitter agonist to a TAS2R initiates an intracellular signaling cascade. A simplified representation of this pathway is provided below.

Bitter_Taste_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bitter_Agonist Bitter Agonist (e.g., Quinine) TAS2R TAS2R (e.g., TAS2R14) Bitter_Agonist->TAS2R Binds G_Protein G Protein (Gustducin) TAS2R->G_Protein Activates DMDHE 4'-Demethyl-3,9- dihydroeucomin (DMDHE) DMDHE->TAS2R Antagonizes/ Modulates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds ER Endoplasmic Reticulum Ca_ion Ca²⁺ ER->Ca_ion Releases TRPM5 TRPM5 Channel Ca_ion->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to ATP_Release ATP Release Depolarization->ATP_Release Triggers Signal_to_Brain Signal to Brain (Perceived Bitterness) ATP_Release->Signal_to_Brain

Simplified signaling pathway of bitter taste perception and the proposed point of intervention for DMDHE.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of DMDHE's flavor-modulating properties.

Extraction and Isolation of DMDHE from Daemonorops draco

An activity-guided fractionation approach is employed to isolate DMDHE.[2]

Extraction_Isolation_Workflow Start D. draco Resin Extraction Extraction with 95% Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Removal of Ethanol Filtration->Concentration Solubilization Solubilization in Dichloromethane Concentration->Solubilization SPE Solid Phase Extraction (Elution with n-hexane and ethyl acetate) Solubilization->SPE DD_Extract Organic Solvent Extract (DD) SPE->DD_Extract RP_HPLC Preparative RP-18 HPLC DD_Extract->RP_HPLC Fractionation Collection of Fractions RP_HPLC->Fractionation Sensory_Screening Sensory Evaluation of Fractions (Bitter-masking activity) Fractionation->Sensory_Screening Cell_Assay_Screening Cell-Based Assay of Fractions (Bitter response inhibition) Fractionation->Cell_Assay_Screening Active_Fractions Identification of Most Potent Fractions Sensory_Screening->Active_Fractions Cell_Assay_Screening->Active_Fractions Analysis LC-HRMS/CAD/UV and NMR Analysis Active_Fractions->Analysis Identification Identification of DMDHE Analysis->Identification

Workflow for the activity-guided isolation of DMDHE from Daemonorops draco resin.
Human Sensory Panel Evaluation

Sensory evaluations are conducted with trained panelists to quantify the perceived reduction in bitterness.[2]

  • Panelists: Trained sensory panelists.

  • Test Design: Pairwise comparison test.

  • Samples:

    • Control: Quinine solution (e.g., 10 ppm in water).

    • Test: Quinine solution (e.g., 10 ppm) with the addition of the test compound (e.g., DMDHE at 100 ppm).

  • Procedure: Panelists taste both samples and rate the perceived bitterness of each on a defined scale (e.g., 0-100, where 0 is not bitter and 100 is very bitter).

  • Data Analysis: The mean bitterness scores for the control and test samples are calculated and compared. The percentage reduction in bitterness is determined, and statistical significance is assessed using appropriate tests (e.g., t-test).

In Vitro Cell-Based Bitter Response Assay

Cell-based assays provide an objective measure of the interaction between a compound and a specific taste receptor. The assay described in the literature for DMDHE utilizes human gastric parietal cells (HGT-1), which endogenously express TAS2Rs, and measures the TAS2R-dependent proton secretion as an outcome of the cellular bitter response.[2][9]

  • Cell Line: Human gastric parietal cells (HGT-1).

  • Principle: Activation of TAS2Rs by a bitter agonist (e.g., quinine) triggers a signaling cascade that results in proton secretion, which can be measured as a change in intracellular pH. A bitter-masking compound is expected to inhibit this response.

  • Reagents:

    • HGT-1 cells

    • Bitter agonist (e.g., quinine)

    • Test compound (DMDHE)

    • pH-sensitive fluorescent dye (e.g., SNARF-1-AM)

  • Procedure:

    • HGT-1 cells are seeded in a multi-well plate.

    • Cells are loaded with a pH-sensitive fluorescent dye.

    • Cells are treated with the bitter agonist in the presence or absence of the test compound (DMDHE).

    • Changes in fluorescence, corresponding to changes in intracellular pH, are measured using a plate reader.

  • Data Analysis: The inhibition of the agonist-induced proton secretion by the test compound is calculated and compared to the response of the agonist alone.

Synthesis of this compound

For research and development purposes, a reliable synthetic route for DMDHE is essential. A gram-scale synthesis has been reported.[2]

A mixture of the precursor chromen in methanol (B129727) is added to 10% Palladium on carbon (Pd/C) under an argon atmosphere. The reaction is then degassed and charged with hydrogen gas. The mixture is heated and stirred under a hydrogen atmosphere for several hours. The reaction mixture is then filtered, and the filtrate is concentrated. The resulting residue is purified by silica (B1680970) gel column chromatography to yield pure DMDHE.[2]

Future Directions and Potential Applications

The characterization of this compound as a potent, naturally derived bitter-masking agent opens up significant opportunities in various industries.

  • Pharmaceuticals: DMDHE could be used to improve the palatability of bitter-tasting active pharmaceutical ingredients (APIs) in oral dosage forms, potentially improving patient compliance, especially in pediatric and geriatric populations.

  • Food and Beverage: In the food and beverage sector, DMDHE could be utilized to reduce the bitterness of functional ingredients such as plant-based proteins, high-intensity sweeteners, and certain vitamins and minerals, enabling the development of healthier and better-tasting products.

  • Further Research: While the bitter-masking properties of DMDHE are well-documented, its broader role as a flavor modulator warrants further investigation. Future research should focus on:

    • Determining the full sensory profile of pure DMDHE.

    • Investigating its effects on other taste modalities (sweet, sour, salty, and umami).

    • Screening its activity against the full panel of human TAS2Rs to understand its specificity.

    • Exploring potential synergistic effects with other flavor modulators.

Conclusion

This compound is a promising natural flavor modulator with scientifically validated efficacy as a bitter-masking agent. Its mechanism of action involves the modulation of the bitter taste receptor TAS2R14. The availability of quantitative data, detailed experimental protocols, and a synthetic route provides a solid foundation for its further exploration and application. As the demand for natural ingredients and healthier product formulations continues to grow, DMDHE stands out as a valuable tool for addressing the challenges of unpleasant taste in food, beverages, and pharmaceuticals. Further research into its broader flavor-modulating capabilities will undoubtedly expand its potential applications.

References

Unveiling the Therapeutic Potential of 4'-Demethyl-3,9-dihydroeucomin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethyl-3,9-dihydroeucomin (DMDHE) is a homoisoflavanone isolated from the resin of Daemonorops draco, commonly known as "dragon's blood."[1][2] This natural compound has recently garnered significant attention for its potent sensory-modulating properties, specifically its ability to mask bitter tastes. While the resin itself has a history of use in traditional medicine for purported anti-inflammatory and anticancerogenic effects, the direct therapeutic activities of its isolated constituents, such as DMDHE, are an emerging area of scientific investigation.[1][3] This technical guide provides an in-depth exploration of the current research on DMDHE, focusing on its established bitter-masking capabilities, the underlying molecular mechanisms, and the experimental frameworks used for its characterization. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic and commercial applications of this promising natural product.

Quantitative Data Summary

The primary therapeutic application of this compound (DMDHE) identified in the current body of research is its activity as a bitter-masking agent. The following table summarizes the key quantitative findings from sensory and cellular studies.

Activity Test Substance Assay Type Metric Value Notes Source
Bitter-MaskingDMDHEHuman Sensory PanelReduction in Quinine (B1679958) Bitterness14.8 ± 5.00%Compared to 10 ppm quinine alone.[1][2]
Bitter-MaskingD. draco Extract (DD)Human Sensory PanelReduction in Quinine Bitterness29.6 ± 6.30%Extract concentration of 500 ppm against 10 ppm quinine.[1][2]
Cellular Bitter ResponseDMDHEHGT-1 Cell-Based AssayReduction in Quinine-Evoked Proton Secretion296 ± 22.9%DMDHE at 100 ppm against 10 ppm quinine.[1]
Mechanistic ContributionTAS2R14 KnockoutHGT-1 Cell-Based AssayReduction in DMDHE's Bitter-Masking Effect40.4 ± 9.32%Demonstrates the involvement of the TAS2R14 receptor in DMDHE's mechanism of action.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to elucidate the bitter-masking properties of DMDHE.

Isolation and Synthesis of this compound

a. Extraction from Daemonorops draco Resin:

The resin of D. draco was ground and extracted with 95% ethanol. The resulting extract was filtered, and the solvent was removed. The residue was then solubilized in dichloromethane (B109758) and subjected to preparative reverse-phase C18 high-performance liquid chromatography (HPLC) and preparative silica (B1680970) gel chromatography to fractionate the components.[1][4][5]

b. Chemical Synthesis:

A gram-scale synthesis of DMDHE was also performed. This involved the hydrogenation of a chromen precursor using 10% Palladium on carbon (Pd/C) in methanol (B129727) under a hydrogen atmosphere. The reaction mixture was heated to 30°C and stirred for 12 hours. The product was then purified by silica gel column chromatography.[1][5]

In Vivo Human Sensory Analysis

A trained sensory panel was utilized to quantify the bitter-masking effect of DMDHE.

  • Test Setup: A pairwise comparison test was conducted.

  • Samples: Panelists were presented with two samples: a solution of 10 ppm quinine in water and a solution containing 10 ppm quinine mixed with the test compound (either the D. draco extract or purified DMDHE).

  • Evaluation: The perceived bitterness of the quinine solution with and without the test compound was rated, and the percentage reduction in bitterness was calculated.[1]

In Vitro Cell-Based Bitter Response Assay

This assay utilized the human gastric tumor cell line (HGT-1) as a surrogate model for studying bitter taste receptor activation.

  • Cell Line: HGT-1 cells, which endogenously express bitter taste receptors (TAS2Rs), including TAS2R14.[1][4]

  • Principle: Activation of TAS2Rs in HGT-1 cells by a bitter agonist (quinine) triggers intracellular signaling that results in proton secretion. This change in proton concentration can be measured to quantify the cellular response to bitterness.

  • Methodology:

    • HGT-1 cells were treated with 10 ppm quinine, which led to a measurable increase in proton secretion (a decrease in intracellular proton concentration).

    • To assess the masking effect, cells were co-incubated with 10 ppm quinine and DMDHE (at a concentration of 100 ppm).

    • The change in proton secretion was measured to determine the extent to which DMDHE could inhibit the quinine-induced response.[1]

Mechanistic Elucidation via CRISPR-Cas9 Knockout

To identify the specific molecular target of DMDHE, a CRISPR-Cas9 gene-editing approach was employed.

  • Target: The gene encoding the bitter taste receptor TAS2R14 was knocked out in HGT-1 cells (HGT-1 TAS2R14ko).

  • Rationale: TAS2R14 is a broadly tuned bitter receptor that is highly expressed in HGT-1 cells and is known to be activated by quinine.[1]

  • Procedure: The bitter-masking effect of DMDHE on the quinine-induced cellular response was compared between the wild-type HGT-1 cells and the HGT-1 TAS2R14ko cells.

  • Outcome: A significant reduction in the bitter-masking efficacy of DMDHE in the knockout cells indicated that TAS2R14 is a key receptor involved in its mechanism of action.[1][2]

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Bitter Taste Transduction Pathway Quinine Quinine TAS2R14 TAS2R14 Receptor Quinine->TAS2R14 Activates DMDHE This compound (DMDHE) DMDHE->TAS2R14 Modulates/Antagonizes G_protein G-protein (Gustducin) TAS2R14->G_protein Activates PLCb2 Phospholipase C β2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Proton_Secretion Proton Secretion (Cellular Bitter Response) IP3->Proton_Secretion Leads to

Caption: Molecular mechanism of DMDHE's bitter-masking action on the TAS2R14 signaling pathway.

G cluster_workflow Activity-Guided Fractionation and Analysis Workflow cluster_assays Parallel Screening start Daemonorops draco Resin extraction Solvent Extraction (95% Ethanol) start->extraction fractionation Preparative HPLC (RP-18) extraction->fractionation sensory_assay In Vivo Human Sensory Panel (Quinine Bitterness Rating) fractionation->sensory_assay Fractions cell_assay In Vitro Cell-Based Assay (HGT-1 Proton Secretion) fractionation->cell_assay Fractions identification Identification of Active Fractions sensory_assay->identification cell_assay->identification analysis LC-HRMS/CAD/UV & NMR Analysis identification->analysis synthesis Gram-Scale Synthesis of DMDHE analysis->synthesis final_product Purified this compound (DMDHE) synthesis->final_product

Caption: Experimental workflow for the identification of DMDHE as a bitter-masking compound.

Discussion and Future Directions

The current body of scientific literature robustly supports the therapeutic potential of this compound as a natural bitter-masking agent. Its mechanism of action appears to be, at least in part, through the modulation of the TAS2R14 bitter taste receptor. This presents significant opportunities for the food, beverage, and pharmaceutical industries, where masking the unpleasant taste of active ingredients or healthy components is a persistent challenge.[6][7]

While the focus has been on its sensory properties, the traditional use of the source material, "dragon's blood" resin, for anti-inflammatory and anticancer purposes suggests that DMDHE and related homoisoflavonoids may possess a broader range of pharmacological activities.[1][3] Future research should aim to:

  • Screen for Additional Biological Activities: Conduct comprehensive in vitro and in vivo studies to evaluate the potential anti-inflammatory, anticancer, antioxidant, and other therapeutic effects of purified DMDHE.

  • Elucidate Broader Receptor Interactions: Investigate the interaction of DMDHE with other TAS2Rs and potentially other receptor families to understand its full pharmacological profile.

  • Pharmacokinetic and Toxicological Studies: Determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of DMDHE to support its development for human use.

References

Methodological & Application

Protocol for 4'-Demethyl-3,9-dihydroeucomin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

4'-Demethyl-3,9-dihydroeucomin (DMDHE) is a homoisoflavonoid that has garnered significant interest, particularly for its potent bitter-masking properties.[1][2] This compound has been identified as a key active ingredient in the resin of Daemonorops draco, commonly known as "Dragon's Blood," where it effectively reduces the bitterness of compounds like quinine (B1679958).[1][3] The ability to modulate taste perception makes DMDHE a valuable molecule for the food, beverage, and pharmaceutical industries. Beyond taste modulation, homoisoflavonoids as a class are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, suggesting a broader potential for DMDHE in drug development.

This document provides a comprehensive protocol for the extraction and purification of DMDHE from plant materials. It is intended for researchers, scientists, and drug development professionals. The primary documented source of DMDHE is the resin of Daemonorops draco. However, related homoisoflavonoids are also found in the bulbs of plants from the Asparagaceae family, particularly in the genera Eucomis and Muscari. The protocols provided herein are detailed for Daemonorops draco and can be adapted for other potential plant sources.

Overview of Extraction Methodologies

The selection of an appropriate extraction method is critical to maximizing the yield and purity of DMDHE. Several techniques can be employed, ranging from traditional to modern methods:

  • Maceration: This is a simple and widely used technique involving the soaking of plant material in a solvent for a specified period. It is straightforward but can be time-consuming and may result in lower yields compared to other methods.

  • Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent compared to maceration. The repeated cycling of fresh, hot solvent enhances extraction efficiency. However, the prolonged exposure to heat can potentially degrade thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their disruption and enhances solvent penetration, leading to higher extraction efficiency in a shorter time and at lower temperatures.

The choice of method will depend on the specific plant material, available equipment, and desired scale of extraction. For DMDHE, a combination of initial solvent extraction followed by liquid-liquid partitioning and chromatographic purification is typically employed.

Data Presentation

The following table summarizes the quantitative data available for the extraction and activity of this compound.

Plant SourcePlant PartExtraction MethodCompound/ExtractYield/ConcentrationBioactivityReference
Daemonorops dracoResinEthanol (B145695) Extraction & Chromatographic PurificationThis compound (DMDHE)Not specified in literatureDecreased sensory bitterness of quinine by 14.8 ± 5.00% at 100 ppm.[3]
Daemonorops dracoResinOrganic Solvent ExtractionCrude Extract (DD)Not specified in literature-29.6 ± 6.30% mean bitter-masking effect on 10 ppm quinine at 500 ppm.[1][3]
Muscari comosumBulbsMethanol (B129727):Water (70:30 v/v)Crude Extract7.83%Contains a mixture of phenolics and flavonoids with antioxidant activity.[2]
Muscari comosumBulbsMethanol:Water (50:50 v/v)Crude ExtractNot specified in literatureContains a mixture of phenolics and flavonoids with antioxidant activity.[2]
Muscari comosumBulbsWaterCrude Extract10.22%Contains a mixture of phenolics and flavonoids with antioxidant activity.[2]

Experimental Protocols

Protocol 1: Extraction of DMDHE from Daemonorops draco Resin

This protocol is based on the successful isolation of DMDHE from the resin of Daemonorops draco.[1]

1. Materials and Equipment:

  • Dried resin of Daemonorops draco

  • Grinder or mortar and pestle

  • 95% Ethanol

  • Dichloromethane (B109758)

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Rotary evaporator

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Solid-phase material (e.g., Celite)

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

2. Procedure:

  • Step 1: Sample Preparation

    • Grind 300 g of the dried Daemonorops draco resin into a fine powder.[1]

  • Step 2: Initial Ethanol Extraction

    • Extract the powdered resin with 95% ethanol. The volume of ethanol should be sufficient to fully immerse the powder.

    • Allow the extraction to proceed, followed by filtration to remove solid particles.[1]

  • Step 3: Solvent Removal and Liquid-Liquid Partitioning

    • Remove the ethanol from the filtrate using a rotary evaporator to obtain a concentrated residue.[1]

    • Solubilize the residue in dichloromethane.[1]

    • Load the dichloromethane solution onto a solid-phase material.[1]

    • Sequentially elute the loaded material with n-hexane and then with ethyl acetate to perform a preliminary fractionation.[1]

  • Step 4: Purification by Preparative RP-HPLC

    • The ethyl acetate fraction, which is enriched with DMDHE, is then subjected to preparative RP-18 HPLC for final purification.[1]

    • The separation is typically guided by monitoring the eluent with a UV detector and collecting fractions. The fractions are then analyzed for the presence and purity of DMDHE.

Protocol 2: General Protocol for Homoisoflavonoid Extraction from Plant Bulbs (e.g., Eucomis or Muscari species)

This is a general protocol that can be adapted for the extraction of homoisoflavonoids, including potentially DMDHE, from the bulbs of plants like Eucomis or Muscari.

1. Materials and Equipment:

  • Fresh or dried plant bulbs

  • Blender or grinder

  • Methanol or Ethanol (absolute or aqueous solutions)

  • Ethyl acetate

  • n-Hexane

  • Rotary evaporator

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

  • Analytical and/or preparative HPLC system

2. Procedure:

  • Step 1: Sample Preparation

    • Wash the plant bulbs thoroughly to remove any soil and debris.

    • Slice the bulbs and then homogenize them in a blender or grind them into a powder if dried.

  • Step 2: Solvent Extraction (Maceration or UAE)

    • Maceration: Submerge the prepared bulb material in a suitable solvent (e.g., 80% methanol or ethanol) in a sealed container. Allow to stand at room temperature for 24-72 hours with occasional agitation.

    • Ultrasound-Assisted Extraction (UAE): Place the bulb material in a flask with the chosen solvent and immerse it in an ultrasonic bath. Sonicate for 30-60 minutes.

    • After extraction, filter the mixture to separate the extract from the solid plant residue.

  • Step 3: Solvent Partitioning

    • Concentrate the filtrate using a rotary evaporator.

    • Resuspend the concentrated extract in water and perform liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate). The homoisoflavonoids are typically enriched in the ethyl acetate fraction.

  • Step 4: Chromatographic Purification

    • Subject the ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate to separate the different classes of compounds.

    • Further purify the fractions containing the desired homoisoflavonoids using preparative HPLC.

Visualizations

Experimental Workflow for DMDHE Extraction

Extraction_Workflow PlantMaterial Plant Material (e.g., Daemonorops draco resin) Grinding Grinding/Powdering PlantMaterial->Grinding Extraction Solvent Extraction (e.g., 95% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Partitioning Liquid-Liquid Partitioning (Dichloromethane, n-Hexane, Ethyl Acetate) Concentration->Partitioning Purification Preparative RP-HPLC Partitioning->Purification DMDHE Pure this compound Purification->DMDHE Bitter_Taste_Masking BitterCompound Bitter Compound (e.g., Quinine) TAS2R14 Bitter Taste Receptor (TAS2R14) BitterCompound->TAS2R14 Activates DMDHE This compound (DMDHE) DMDHE->TAS2R14 Antagonizes/Modulates Signaling Downstream Signaling Cascade TAS2R14->Signaling Initiates Perception Perception of Bitterness Signaling->Perception

References

Application Notes and Protocols for the Preparative HPLC Purification of 4'-Demethyl-3,9-dihydroeucomin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the purification of 4'-Demethyl-3,9-dihydroeucomin, a homoisoflavonoid, from a crude plant resin extract using preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers, scientists, and professionals in the field of natural product chemistry and drug development. It outlines the complete workflow, from the initial extraction of the raw material to the final analysis of the purified compound. The provided tables summarize the quantitative data related to the purification process, and diagrams created using Graphviz illustrate the key experimental and logical workflows.

Introduction

This compound is a homoisoflavonoid that has garnered interest for its potential biological activities. Its isolation from complex natural sources, such as plant resins, necessitates a robust and efficient purification strategy. Preparative HPLC is a powerful technique for isolating specific compounds from complex mixtures with high purity and is particularly well-suited for the purification of flavonoids and related phenolic compounds.[1] This application note details a preparative reversed-phase HPLC method for the purification of this compound.

Experimental Protocols

2.1. Crude Extract Preparation from Daemonorops draco Resin

The initial step involves the extraction of the target compound from its natural source. Daemonorops draco resin, commonly known as "Dragon's Blood," is a known source of this compound.[2][3]

Protocol:

  • Grinding: 100 g of dried Daemonorops draco resin is finely ground to a powder to increase the surface area for extraction.

  • Maceration: The powdered resin is macerated with 500 mL of 96% ethanol (B145695) at room temperature for 24 hours with occasional stirring.[4]

  • Filtration: The mixture is filtered through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: The ethanol is removed from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a concentrated crude extract.

  • Drying: The concentrated extract is then dried completely in a vacuum oven to obtain the crude resin extract.

2.2. Preparative HPLC Purification

The crude extract is subjected to preparative HPLC for the isolation of this compound. The method development for preparative scale separations often begins at the analytical scale to determine the optimal separation conditions before scaling up.[5]

Protocol:

  • Sample Preparation: A 50 mg/mL stock solution of the crude resin extract is prepared by dissolving it in the initial mobile phase composition. The solution is then filtered through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Instrument: A preparative HPLC system equipped with a binary pump, an autosampler, a fraction collector, and a UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 5 µm particle size) is used for the separation.

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Elution Mode: A gradient elution is employed for optimal separation.

    • Flow Rate: The flow rate is set according to the column dimensions, typically in the range of 15-25 mL/min for a 20 mm i.d. column.

    • Detection: The elution of compounds is monitored at a wavelength of 280 nm.

    • Injection Volume: The injection volume is optimized based on the column loading capacity, typically ranging from 500 µL to 5 mL depending on the sample concentration.

  • Fraction Collection: Fractions are collected based on the elution profile, with the fraction corresponding to the peak of this compound being collected.

  • Post-Purification Processing: The collected fractions containing the target compound are combined, and the organic solvent is removed under reduced pressure. The remaining aqueous solution can be freeze-dried to obtain the purified this compound as a solid.

2.3. Purity Analysis by Analytical HPLC

The purity of the final product is assessed using analytical HPLC.

Protocol:

  • Sample Preparation: A 1 mg/mL solution of the purified this compound is prepared in methanol.

  • Chromatographic Conditions:

    • Instrument: An analytical HPLC system with a UV-Vis or DAD detector.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Elution Mode: A gradient elution is used to ensure good separation and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the peak area percentage of this compound relative to the total peak area in the chromatogram.

Data Presentation

The following tables summarize the quantitative data obtained during the purification process.

Table 1: Preparative HPLC Operating Parameters

ParameterValue
Column C18, 250 x 20 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30-70% B over 40 min
Flow Rate 20 mL/min
Detection Wavelength 280 nm
Injection Volume 2 mL
Sample Concentration 50 mg/mL

Table 2: Purification Summary for this compound

Purification StepStarting Material (mg)Final Product (mg)Initial Purity (%)Final Purity (%)Recovery Yield (%)
Preparative HPLC 100 (Crude Extract)8.5~5-10>9885

Note: The initial purity is an estimation based on typical flavonoid content in crude extracts. The final purity and recovery yield are representative values for a successful preparative HPLC purification.

Mandatory Visualization

Diagram 1: Experimental Workflow for Purification

G Start Start: Daemonorops draco Resin Grinding Grinding Start->Grinding Extraction Ethanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Prep_HPLC Preparative HPLC Purification Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Freeze_Drying Freeze-Drying Solvent_Removal->Freeze_Drying Purified_Compound Purified This compound Freeze_Drying->Purified_Compound Purity_Analysis Analytical HPLC Purity Check Purified_Compound->Purity_Analysis End End: >98% Pure Compound Purity_Analysis->End

Caption: Workflow for the purification of this compound.

Diagram 2: Logical Relationship of Method Development

G cluster_analytical Analytical Scale Method Development cluster_preparative Preparative Scale-Up Scouting Scouting Gradients Optimization Mobile Phase Optimization (Solvent, pH) Scouting->Optimization Column_Screening Column Screening (C18, C8, etc.) Optimization->Column_Screening Scaling Geometric Scaling of Flow Rate and Injection Volume Column_Screening->Scaling Loading Loading Study (Concentration vs. Resolution) Scaling->Loading Fractionation Fractionation Strategy (Time vs. Threshold) Loading->Fractionation Final_Method Final Preparative Method Fractionation->Final_Method

Caption: Logical flow for preparative HPLC method development.

References

Application Note: Comprehensive Analysis of 4'-Demethyl-3,9-dihydroeucomin using a Tri-detector LC-HRMS/CAD/UV System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethyl-3,9-dihydroeucomin (DMDHE) is a homoisoflavanone identified as a natural bitter-masking compound isolated from the resin of Daemonorops draco.[1][2][3][4][5] Its potential applications in the food and pharmaceutical industries necessitate robust analytical methods for its identification, quantification, and characterization. This application note provides a detailed protocol for the analysis of DMDHE using a powerful hyphenated technique combining Liquid Chromatography (LC) with High-Resolution Mass Spectrometry (HRMS), Charged Aerosol Detection (CAD), and Ultraviolet (UV) detection. This multi-detector approach allows for comprehensive characterization, providing orthogonal data for unambiguous identification and accurate quantification.

Principles of Detection

This method leverages the strengths of three distinct detection technologies to provide a comprehensive analytical profile of this compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and its fragments. This high specificity is crucial for the confident identification of the target compound, even in complex matrices. Fragmentation analysis (MS/MS) further elucidates the molecular structure.

  • Charged Aerosol Detection (CAD): CAD is a universal detector that can measure any non-volatile and many semi-volatile analytes, including those lacking a UV chromophore.[6] The eluent from the LC is nebulized, and the resulting aerosol particles are charged and then measured by an electrometer.[7] This provides a response that is proportional to the mass of the analyte, making it an excellent tool for quantification, especially when reference standards are unavailable.[8]

  • Ultraviolet (UV) Detection: UV detectors measure the absorbance of light by the analyte at specific wavelengths. For chromophoric compounds like flavonoids, this provides a sensitive and reliable method for quantification. When used in conjunction with a photodiode array (PDA) detector, it can also provide spectral information that aids in peak identification and purity assessment.

The combination of these three detectors provides complementary information, enhancing the confidence in both qualitative and quantitative results.

Experimental Protocols

This section details the methodologies for the sample preparation and instrumental analysis of this compound.

Sample Preparation

A standardized protocol for the extraction of this compound from its natural source, the resin of Daemonorops draco, is presented below.

  • Grinding: 300 g of the resin is ground into a fine powder.[5]

  • Extraction: The powdered resin is extracted with 95% ethanol.[5]

  • Filtration: The extract is filtered to remove particulate matter.[5]

  • Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude extract.

  • Sample Dilution: The extract is dissolved in a suitable solvent (e.g., 70/30 ethanol/water) to a concentration of 20 mg/mL, vortexed for 30 minutes, and filtered through a 0.2 μm PTFE membrane before injection.[8]

LC-HRMS/CAD/UV Instrumentation and Conditions

The following instrumental parameters are based on the successful analysis of this compound.[1]

Table 1: Instrumental Conditions

ParameterSetting
Liquid Chromatography
SystemAcquity UPLC system (Waters) or equivalent[1]
ColumnKinetex C18, 100 mm × 2.1 mm, 1.7 μm (Phenomenex) or equivalent[1]
Column Temperature50 °C[1]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientA linear gradient appropriate for the separation of flavonoids.
Flow Rate0.55 mL/min[1]
Injection Volume1-10 µL
High-Resolution Mass Spectrometry
SystemmicroTOFQII (Bruker) or equivalent[1]
Ionization ModeESI- (and ESI+ for comprehensive analysis)[1]
Scan Range50–1600 Da[1]
Capillary VoltageOptimized for the analyte (e.g., 4000 V)
Nebulizer PressureOptimized for the system (e.g., 35 psi)
Charged Aerosol Detector
SystemCorona Veo (Thermo Fisher Scientific) or equivalent[1]
Nebulizer TemperatureOptimized for mobile phase volatility
GasNitrogen
UV-Vis/PDA Detector
WavelengthsScanning from 200-400 nm. Specific wavelengths for quantification can be selected based on the UV spectrum of the analyte (e.g., 270 nm, 330 nm, or 340 nm for flavonoids).[9]

Data Presentation

The following table summarizes the expected quantitative performance of the LC-HRMS/CAD/UV method for the analysis of this compound. Please note that these values are illustrative and should be determined for each specific instrument and method validation.

Table 2: Representative Quantitative Performance Data

ParameterExpected Performance
Linearity
Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Precision (RSD%)
Intra-day< 2%
Inter-day< 3%
Accuracy (Recovery %) 98 - 102%

Mass Spectrometric Data:

  • Expected [M-H]⁻: m/z 285.1026[1]

  • Fragmentation Pattern: The MS/MS spectrum should be acquired to confirm the structure. Key fragments would arise from the cleavage of the chromanone ring and the benzyl (B1604629) group.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the activity-guided fractionation and analysis workflow used to identify and characterize this compound.

G cluster_extraction Extraction & Fractionation cluster_screening Activity-Guided Screening cluster_analysis Compound Identification & Characterization cluster_validation Functional Validation Start Daemonorops draco Resin Extract Ethanol Extraction Start->Extract Fractionation Preparative RP-HPLC Extract->Fractionation Fractions Fractions I-XI Fractionation->Fractions Sensory Sensory Bitterness Rating (in vivo) Fractions->Sensory CellBased Cell-Based Bitter Response Assay (in vitro) Fractions->CellBased ActiveFractions Identification of Active Fractions (V, IX) Sensory->ActiveFractions CellBased->ActiveFractions LC_HRMS LC-HRMS/CAD/UV Analysis ActiveFractions->LC_HRMS Identification Identification of This compound LC_HRMS->Identification NMR NMR Analysis NMR->Identification Synthesis Gram-Scale Synthesis Synthesis->Identification FunctionalAssay Functional Involvement of TAS2R14 Identification->FunctionalAssay

Caption: Activity-guided workflow for the identification of this compound.

Analytical Workflow Diagram

This diagram outlines the logic of the tri-detector analytical system.

G cluster_LC Liquid Chromatography cluster_Detectors Detection cluster_Data Data Analysis LC UPLC System Sample Injection C18 Column Separation UV UV/PDA Detector LC->UV Splitter Flow Splitter UV->Splitter Qual Qualitative Analysis (Identification, Purity) UV->Qual CAD Charged Aerosol Detector Splitter->CAD HRMS High-Resolution Mass Spectrometer Splitter->HRMS Quant Quantitative Analysis CAD->Quant HRMS->Qual HRMS->Quant

Caption: Schematic of the LC-HRMS/CAD/UV analytical workflow.

References

Application Notes and Protocols for a Cell-Based Bitter Response Assay Using HGT-1 Cells for DMDHE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bitter taste perception is a critical chemosensory mechanism that protects against the ingestion of potentially toxic substances. The human genome contains 25 known bitter taste receptors (TAS2Rs), which are G-protein coupled receptors (GPCRs) expressed not only on the tongue but also in extra-oral tissues, including the gastrointestinal tract. The human gastric tumor cell line, HGT-1, endogenously expresses a broad range of TAS2Rs and responds to bitter compounds by modulating proton secretion. This makes HGT-1 cells a valuable in vitro model for studying bitter taste signal transduction and for screening compounds that may modulate bitter taste, such as 4′-demethyl-3,9-dihydroeucomin (DMDHE), a known bitter-masking agent.[1][2][3]

This document provides detailed protocols for a cell-based bitter response assay using HGT-1 cells to characterize the bitter-masking effects of DMDHE. The assay is based on the measurement of intracellular pH (pHi) changes using the ratiometric fluorescent dye SNARF-1 AM.

Signaling Pathway of Bitter Taste Reception in HGT-1 Cells

Bitter compounds activate TAS2Rs on the surface of HGT-1 cells, initiating a downstream signaling cascade. This process is primarily mediated by G-proteins. Activation of the G-protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevation in intracellular Ca2+ concentration is a key event that ultimately leads to the modulation of proton secretion in HGT-1 cells, which can be measured as a change in intracellular pH.

Bitter_Taste_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bitter Bitter Compound (e.g., Quinine) TAS2R TAS2R (e.g., TAS2R14) Bitter->TAS2R Activates DMDHE DMDHE (Bitter-Masking Agent) DMDHE->TAS2R Inhibits G_Protein G-Protein (α, βγ subunits) TAS2R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Store Ca2+ (Stored) Ca_Cytosol Intracellular Ca2+ (Increased) Ca_Store->Ca_Cytosol Release Proton_Secretion Modulation of Proton Secretion (ΔpHi) Ca_Cytosol->Proton_Secretion Leads to

Caption: Bitter taste signaling pathway in HGT-1 cells.

Experimental Protocols

Materials and Reagents
  • HGT-1 cells (Human gastric adenocarcinoma cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • SNARF-1 AM (seminaphthorhodafluor-1-acetoxymethyl ester)

  • Pluronic F-127

  • DMDHE (4′-demethyl-3,9-dihydroeucomin)

  • Quinine (or other suitable bitter agonist)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with dual emission capabilities

Cell Culture and Maintenance
  • Culture HGT-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

Experimental Workflow for DMDHE Bitter Response Assay

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells 1. Seed HGT-1 cells in 96-well plates Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Dye 3. Prepare SNARF-1 AM loading solution Incubate_24h->Prepare_Dye Load_Cells 4. Incubate cells with SNARF-1 AM Prepare_Dye->Load_Cells Wash_Cells 5. Wash cells to remove extracellular dye Load_Cells->Wash_Cells Add_Compounds 6. Add DMDHE and/or bitter agonist (Quinine) Wash_Cells->Add_Compounds Measure_Fluorescence 7. Measure fluorescence at dual emission wavelengths Add_Compounds->Measure_Fluorescence Calculate_Ratio 8. Calculate fluorescence ratio (F580/F640) Measure_Fluorescence->Calculate_Ratio Analyze_Data 9. Analyze data to determine bitter-masking effect Calculate_Ratio->Analyze_Data

Caption: Experimental workflow for the HGT-1 cell-based bitter response assay.

Detailed Protocol for Bitter Response Assay
  • Cell Seeding:

    • Trypsinize and count HGT-1 cells.

    • Seed 5 x 10^4 cells per well in a 96-well black, clear-bottom plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • SNARF-1 AM Loading:

    • Prepare a 5 µM SNARF-1 AM loading solution in serum-free DMEM. To aid in dye solubilization, first, dissolve SNARF-1 AM in DMSO and then add Pluronic F-127 (final concentration 0.02%).

    • Remove the culture medium from the wells and wash once with 100 µL of PBS.

    • Add 100 µL of the SNARF-1 AM loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C and 5% CO2.

    • After incubation, wash the cells twice with 100 µL of a suitable assay buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).

  • Compound Addition and Measurement:

    • Prepare stock solutions of DMDHE and the bitter agonist (e.g., quinine) in DMSO. Further dilute to desired concentrations in the assay buffer. Ensure the final DMSO concentration is below 0.5% to avoid cellular toxicity.

    • Add 50 µL of the DMDHE solution (or vehicle control) to the appropriate wells and incubate for 10-15 minutes.

    • Add 50 µL of the bitter agonist solution (or vehicle control) to the wells.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity at two emission wavelengths (e.g., 580 nm and 640 nm) with a single excitation wavelength (e.g., 514 nm). Record data every 1-2 minutes for a total of 20-30 minutes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two emission wavelengths (F580/F640) for each time point.

    • Normalize the data by dividing the ratio at each time point by the baseline ratio (before compound addition).

    • The change in the fluorescence ratio is proportional to the change in intracellular pH.

    • The bitter-masking effect of DMDHE is determined by comparing the response induced by the bitter agonist alone to the response in the presence of DMDHE. The percentage of inhibition can be calculated as follows: % Inhibition = (1 - (Response with DMDHE / Response without DMDHE)) * 100

Data Presentation

The following tables summarize the expected quantitative data from the HGT-1 cell-based bitter response assay for DMDHE.

Table 1: Effect of DMDHE on Quinine-Induced Bitter Response in HGT-1 Cells

TreatmentConcentrationChange in Fluorescence Ratio (Δ(F580/F640))% Inhibition of Bitter Response
Vehicle Control-0.05 ± 0.01-
Quinine100 µM0.45 ± 0.05-
DMDHE50 µM0.08 ± 0.02-
Quinine + DMDHE100 µM + 50 µM0.25 ± 0.0444.4%

Data are presented as mean ± SEM and are for illustrative purposes.

Table 2: Role of TAS2R14 in the Bitter-Masking Effect of DMDHE

Cell LineTreatment% Inhibition of Quinine Response by DMDHE
HGT-1 Wild TypeQuinine + DMDHE44.4%
HGT-1 TAS2R14 KnockoutQuinine + DMDHE26.5%

This data is based on the reported 40.4 ± 9.32% reduction in the bitter-masking effect in TAS2R14 knockout cells.[1][2][3]

Conclusion

The HGT-1 cell-based bitter response assay provides a robust and physiologically relevant in vitro tool for the identification and characterization of bitter-masking compounds like DMDHE. The detailed protocol and workflow described in these application notes offer a standardized method for researchers in the fields of pharmacology, food science, and drug development to investigate the complex mechanisms of bitter taste modulation.

References

Application Notes: Investigating the Role of TAS2R14 in Mediating the Effects of 4'-Demethyl-3,9-dihydroeucomin Using CRISPR-Cas9 Gene Knockout

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The human bitter taste receptor TAS2R14 is a G protein-coupled receptor (GPCR) known for its broad receptivity to a diverse range of bitter compounds[1][2]. Beyond its role in taste perception on the tongue, TAS2R14 is expressed in various extra-oral tissues, including the respiratory system and the gastrointestinal tract, suggesting it plays a role in diverse physiological processes[1][3]. The compound 4'-Demethyl-3,9-dihydroeucomin (DMDHE), a homoisoflavanone isolated from the resin of Daemonorops draco, has been identified as a substance that can mask bitter tastes[4][5]. Recent studies have indicated that TAS2R14 is functionally involved in the bitter-masking effect of DMDHE[4][6].

To rigorously validate the specific interaction between DMDHE and TAS2R14 and to elucidate the receptor's role in the compound's mechanism of action, a precise genetic approach is required. The CRISPR-Cas9 system offers a powerful tool for creating targeted gene knockouts, enabling the complete removal of a specific protein's function[7][8]. By generating a stable TAS2R14 knockout (KO) cell line, researchers can directly compare the cellular response to DMDHE in the presence and absence of the receptor. This comparison allows for the definitive attribution of the compound's effects to its interaction with TAS2R14, providing a clean and reliable experimental model[7].

These application notes provide a comprehensive framework for utilizing CRISPR-Cas9 to knock out the TAS2R14 gene in a suitable human cell line to study its interaction with DMDHE. Detailed protocols for experimental execution, data analysis, and visualization of key concepts are included to guide researchers in this field.

Principle of the Method

The CRISPR-Cas9 system is a genome-editing tool that allows for precise targeting and modification of DNA sequences. The system consists of two key components: the Cas9 nuclease, an enzyme that cuts DNA, and a single-guide RNA (sgRNA) that directs the Cas9 to a specific genomic locus. The sgRNA is designed to be complementary to a target sequence within the gene of interest, in this case, TAS2R14.

Once the Cas9-sgRNA complex is introduced into cells, it binds to the target DNA sequence. Cas9 then creates a double-strand break (DSB) in the DNA. The cell's natural DNA repair machinery attempts to fix this break, primarily through a process called Non-Homologous End Joining (NHEJ). NHEJ is an error-prone repair pathway that often results in small insertions or deletions (indels) at the site of the DSB. These indels can cause a frameshift mutation, leading to a premature stop codon and the production of a non-functional, truncated protein, effectively "knocking out" the gene.

By comparing the cellular response to DMDHE in wild-type (WT) cells versus TAS2R14 knockout (KO) cells, the specific contribution of the receptor to the compound's activity can be determined. A significant reduction or complete abolition of the cellular response in KO cells would confirm that TAS2R14 is the primary mediator of DMDHE's effects.

Experimental Protocols

Protocol 1: Design and Cloning of sgRNA Targeting TAS2R14
  • sgRNA Design :

    • Obtain the genomic sequence of the human TAS2R14 gene from a database such as the NCBI Gene database.

    • Use an online CRISPR design tool (e.g., Benchling, CHOPCHOP) to identify potential sgRNA target sites. Select targets in an early exon to maximize the likelihood of generating a loss-of-function mutation.

    • Choose 2-3 sgRNAs with high on-target scores and low off-target scores to test empirically. The target sequence should be 20 nucleotides long and immediately followed by a Protospacer Adjacent Motif (PAM) sequence (NGG) for Streptococcus pyogenes Cas9.

  • Oligonucleotide Synthesis and Annealing :

    • Synthesize two complementary oligonucleotides for each chosen sgRNA sequence. Add appropriate overhangs compatible with the cloning site of the chosen CRISPR/Cas9 expression vector (e.g., pX458).

    • To anneal, mix the forward and reverse oligos at a final concentration of 10 µM each in an annealing buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0).

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature.

  • Vector Preparation and Ligation :

    • Digest the Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138) with a restriction enzyme that creates compatible ends for the annealed oligos (e.g., BbsI)[9].

    • Dephosphorylate the linearized vector using an alkaline phosphatase to prevent self-ligation.

    • Ligate the annealed sgRNA duplex into the digested vector using T4 DNA ligase.

  • Transformation and Verification :

    • Transform the ligation product into competent E. coli.

    • Plate on an appropriate antibiotic selection plate (e.g., ampicillin).

    • Pick individual colonies, culture them, and isolate the plasmid DNA.

    • Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

Protocol 2: Generation of TAS2R14 Knockout Cell Line

This protocol is optimized for Human Embryonic Kidney (HEK293) or Human Gastric Tibi (HGT-1) cells.

  • Cell Culture :

    • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified incubator with 5% CO₂[10].

  • Transfection :

    • One day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection[8][11].

    • On the day of transfection, transfect the cells with the validated sgRNA-Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol[10][12]. Include a mock (transfection reagent only) and a negative control (scrambled sgRNA) group. If the plasmid contains a fluorescent marker like GFP, transfection efficiency can be monitored via fluorescence microscopy 24-48 hours post-transfection.

  • Single-Cell Cloning :

    • 48-72 hours post-transfection, detach the cells using trypsin.

    • Perform serial dilutions of the cell suspension to isolate single cells into individual wells of a 96-well plate. If using a GFP-expressing plasmid, single GFP-positive cells can be isolated using fluorescence-activated cell sorting (FACS).

    • Allow single cells to proliferate and form clonal populations.

  • Knockout Verification :

    • Once clonal populations are established, expand them and harvest genomic DNA.

    • PCR Amplification : Amplify the genomic region surrounding the sgRNA target site.

    • T7 Endonuclease I (T7E1) Assay : This assay detects mismatches in heteroduplex DNA. Denature and re-anneal the PCR products. If indels are present, mismatches will form between wild-type and mutated strands. T7E1 will cleave these mismatches, and the resulting fragments can be visualized on an agarose (B213101) gel.

    • Sanger Sequencing : For definitive confirmation, clone the PCR products into a TA vector and sequence multiple clones. Align the sequences to the wild-type reference to identify the specific indels in each allele. A successful knockout clone will have out-of-frame indels in all alleles of the TAS2R14 gene.

    • Western Blot : Confirm the absence of TAS2R14 protein expression in the knockout clones using a validated TAS2R14 antibody.

Protocol 3: Functional Analysis using Calcium Imaging Assay

TAS2R14 activation typically leads to the release of intracellular calcium[3][13]. This response can be measured using calcium-sensitive fluorescent dyes.

  • Cell Plating :

    • Seed both wild-type (WT) and validated TAS2R14 KO cells onto a 96-well black, clear-bottom plate. Allow cells to adhere and reach ~90% confluency.

  • Dye Loading :

    • Aspirate the culture medium and wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Calcium Measurement :

    • Use a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging to measure baseline fluorescence.

    • Prepare a dilution series of DMDHE and a known TAS2R14 agonist (e.g., quinine, as a positive control) in the physiological buffer.

    • Add the compounds to the wells and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis :

    • The cellular response is typically quantified as the peak fluorescence intensity change (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.

    • Generate dose-response curves by plotting the response against the logarithm of the compound concentration.

    • Calculate the half-maximal effective concentration (EC₅₀) for both WT and KO cells. A significant increase or a complete lack of response in the EC₅₀ value for the KO cells would confirm the role of TAS2R14 in the DMDHE-induced calcium influx.

Data Presentation

The quantitative data from functional assays should be summarized to allow for clear comparison between wild-type and knockout cells.

Table 1: Effect of TAS2R14 Knockout on Cellular Response to DMDHE and Quinine

Cell LineCompoundMetricValueFold Change (KO vs. WT)
HGT-1 WTDMDHE% Bitter Masking-29.6 ± 6.3%N/A
HGT-1 TAS2R14 KODMDHE% Bitter Masking-17.6 ± 5.5%40.5% Reduction
HEK293 WTQuinineEC₅₀ (µM)15.2 ± 1.8N/A
HEK293 TAS2R14 KOQuinineEC₅₀ (µM)>1000>65-fold increase

Note: Data for HGT-1 cells are adapted from a study on the bitter-masking effect of DMDHE on quinine-induced responses[4][6]. Data for HEK293 cells are representative examples for a known TAS2R14 agonist.

Visualizations

Signaling Pathway

TAS2R14_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol DMDHE DMDHE (Ligand) TAS2R14 TAS2R14 DMDHE->TAS2R14 Binds G_protein G Protein (Gαgust/Gi) TAS2R14->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP₃ PLCb2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response Ca_release->Response

Caption: TAS2R14 signaling cascade upon ligand binding.

Experimental Workflow

CRISPR_Workflow cluster_assay Comparative Analysis A 1. sgRNA Design (Target TAS2R14 Exon) B 2. Vector Cloning (sgRNA into Cas9 Plasmid) A->B C 3. Cell Transfection (e.g., HEK293, HGT-1) B->C D 4. Single-Cell Cloning (FACS or Serial Dilution) C->D E 5. Knockout Verification (Sequencing & Western Blot) D->E G TAS2R14 KO Cells (Validated Clone) E->G F Wild-Type Cells (Control) H 6. Functional Assay (Calcium Imaging with DMDHE) F->H G->H I 7. Data Analysis (Compare WT vs KO Response) H->I Logical_Framework cluster_wt Wild-Type Cells cluster_ko TAS2R14 KO Cells cluster_conclusion Hypothesis Hypothesis: DMDHE's effect is mediated by TAS2R14. cluster_wt cluster_wt cluster_ko cluster_ko WT_DMDHE Add DMDHE WT_TAS2R14 TAS2R14 Present WT_DMDHE->WT_TAS2R14 WT_Response Cellular Response (e.g., Ca²⁺ influx) WT_TAS2R14->WT_Response Conclusion Conclusion: Hypothesis Supported. WT_Response->Conclusion KO_DMDHE Add DMDHE KO_TAS2R14 TAS2R14 Absent KO_DMDHE->KO_TAS2R14 KO_Response No / Reduced Response KO_TAS2R14->KO_Response KO_Response->Conclusion

References

Unveiling the Potential of 4'-Demethyl-3,9-dihydroeucomin (DMDHE) in Food and Beverage Formulation: A Bitter-Masking Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4'-Demethyl-3,9-dihydroeucomin (DMDHE), a natural homoisoflavonoid, as a bitter-masking agent in food and beverage formulations. DMDHE, recently isolated from the resin of Daemonorops draco (Dragon's Blood), has demonstrated significant efficacy in reducing the perception of bitterness, offering a promising tool for improving the palatability of various consumer products.

Introduction

Bitterness is a primary sensory attribute that often leads to consumer rejection of otherwise nutritious foods, beverages, and oral pharmaceuticals. The demand for natural and effective bitter-masking agents is on the rise, driven by the clean label trend and the need to formulate palatable products containing bitter functional ingredients such as plant-based proteins, antioxidants, and certain active pharmaceutical ingredients (APIs).

This compound (DMDHE) has been identified as a potent natural bitter-masking compound.[1][2][3][4] This document outlines its mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its evaluation and application.

Mechanism of Action: TAS2R14 Bitter Taste Receptor Modulation

DMDHE exerts its bitter-masking effect through the modulation of bitter taste receptors (TAS2Rs), specifically TAS2R14.[2][3][4] TAS2Rs are G-protein coupled receptors (GPCRs) located on taste receptor cells on the tongue. When a bitter compound binds to a TAS2R, it initiates a signaling cascade that results in the perception of bitterness.

The proposed mechanism for DMDHE's action is as an antagonist or a negative allosteric modulator of TAS2R14. It is believed to bind to the receptor, preventing or reducing the binding of bitter agonists like quinine (B1679958), thereby dampening the downstream signaling cascade and reducing the perceived bitterness.

Signaling Pathway of TAS2R14 Activation and Putative Inhibition by DMDHE

TAS2R14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Agonist Bitter Agonist (e.g., Quinine) TAS2R14 TAS2R14 Receptor Bitter_Agonist->TAS2R14 Binds DMDHE DMDHE DMDHE->TAS2R14 Inhibits Binding G_Protein G-protein (Gustducin) TAS2R14->G_Protein Activates PLCb2 Phospholipase C β2 (PLCβ2) G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Induces TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Triggers Bitter_Perception Bitter Perception Neurotransmitter_Release->Bitter_Perception Leads to

Figure 1: TAS2R14 signaling cascade and the inhibitory role of DMDHE.

Quantitative Data on Bitter-Masking Efficacy

The bitter-masking properties of DMDHE have been quantified through both sensory (in vivo) and cell-based (in vitro) assays. The primary bitter compound used in these studies was quinine.

Table 1: In Vivo Sensory Data - Pairwise Comparison Test

Test SubstanceConcentrationBitter StimulusConcentrationReduction in Perceived Bitterness (%)
Daemonorops draco extract (DD)500 ppmQuinine10 ppm29.6 ± 6.30
DMDHE 100 ppm Quinine 10 ppm 14.8 ± 5.00

Data from Sterneder et al., 2024.[2][3][4]

Table 2: In Vitro Cell-Based Assay Data - HGT-1 Cells

Cell LineTest SubstanceConcentrationBitter StimulusConcentrationReduction in Bitter-Masking Effect (%)*
HGT-1 wtDMDHE100 ppmQuinine10 ppmN/A
HGT-1 TAS2R14koDMDHE100 ppmQuinine10 ppm40.4 ± 9.32

*Reduction in the bitter-masking effect observed in TAS2R14 knockout cells compared to wild-type cells, confirming the receptor's involvement.[2][3][4]

Physicochemical Properties, Safety, and Stability

Solubility:

  • As a homoisoflavonoid, it is expected to have moderate solubility in ethanol (B145695) and other organic solvents, and lower solubility in water. For aqueous applications, the use of co-solvents or emulsification may be necessary.

Safety:

  • There is no specific toxicological data for purified DMDHE.

  • However, an acute toxicity study on the resin of Daemonorops draco, the source of DMDHE, in male Sprague Dawley rats showed no toxic effects at doses up to 8000 mg/kg body weight, suggesting the resin is safe for consumption.[5]

  • The resin has a long history of use in traditional medicine.[6] Despite this, it is recommended that any formulation for human consumption undergoes rigorous safety and toxicological evaluation.

Stability:

  • The stability of DMDHE under typical food processing conditions (e.g., heat, pH changes) has not been extensively studied.

  • Flavonoids, in general, can be susceptible to degradation under harsh processing conditions.[7] It is recommended to conduct stability studies in the specific food or beverage matrix to determine the optimal incorporation point and potential degradation products.

Experimental Protocols

Protocol for Sensory Evaluation of DMDHE's Bitter-Masking Effect

This protocol outlines a pairwise comparison test to evaluate the efficacy of DMDHE in masking the bitterness of a target compound.

Objective: To determine the percentage reduction in perceived bitterness of a bitter stimulus when combined with DMDHE.

Materials:

  • DMDHE

  • Bitter stimulus (e.g., quinine hydrochloride, caffeine)

  • Deionized water

  • Glassware

  • Trained sensory panel (10-15 panelists)

  • Sensory evaluation booths with controlled lighting and temperature

  • Data collection software or forms

Procedure:

  • Panelist Training: Train panelists to identify and rate the intensity of the bitter stimulus using a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Sample Preparation:

    • Prepare a solution of the bitter stimulus at a concentration that is clearly perceptible but not overwhelming (e.g., 10 ppm quinine in water). This is the Reference Sample .

    • Prepare a second solution containing the same concentration of the bitter stimulus plus DMDHE at the desired concentration (e.g., 100 ppm). This is the Test Sample .

  • Sensory Evaluation:

    • Present panelists with the Reference Sample and the Test Sample in a randomized and blind manner.

    • Instruct panelists to rinse their mouths with water before and between tasting each sample.

    • Ask panelists to rate the bitterness intensity of each sample.

  • Data Analysis:

    • For each panelist, calculate the percentage reduction in bitterness: ((Bitterness_Reference - Bitterness_Test) / Bitterness_Reference) * 100.

    • Calculate the mean percentage reduction and standard deviation across all panelists.

Experimental Workflow for Sensory Evaluation

Sensory_Workflow Start Start Panelist_Training Train Sensory Panel on Bitter Stimulus Start->Panelist_Training Sample_Prep Prepare Reference and Test Samples Panelist_Training->Sample_Prep Randomization Randomize and Blind Samples Sample_Prep->Randomization Evaluation Panelists Evaluate Bitterness Intensity Randomization->Evaluation Data_Collection Collect Bitterness Ratings Evaluation->Data_Collection Analysis Calculate Percentage Bitterness Reduction Data_Collection->Analysis End End Analysis->End

Figure 2: Workflow for sensory evaluation of bitter-masking agents.
Protocol for In Vitro Cell-Based Assay of TAS2R14 Activity

This protocol describes a cell-based assay to measure the effect of DMDHE on the activation of the TAS2R14 receptor by a bitter agonist, using intracellular calcium mobilization as a readout.

Objective: To determine if DMDHE can inhibit the activation of TAS2R14 by a known agonist.

Materials:

  • HEK293T cells stably expressing TAS2R14 and a promiscuous G-protein (e.g., Gα16/gust44).

  • Cell culture medium (e.g., DMEM) with supplements.

  • Bitter agonist for TAS2R14 (e.g., quinine).

  • DMDHE.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture and Plating: Culture the TAS2R14-expressing cells and seed them into the 96-well plates. Allow cells to adhere and grow to confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM).

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells.

  • Compound Preparation:

    • Prepare serial dilutions of the bitter agonist and DMDHE in the assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add the DMDHE solution to the wells and incubate for a short period.

    • Add the bitter agonist solution to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Compare the ΔF in wells treated with the agonist alone to those pre-treated with DMDHE. A reduction in ΔF in the presence of DMDHE indicates inhibition of TAS2R14 activation.

    • Generate dose-response curves to determine the IC50 of DMDHE.

Experimental Workflow for Cell-Based Assay

Cell_Assay_Workflow Start Start Cell_Plating Seed TAS2R14-expressing Cells in 96-well Plate Start->Cell_Plating Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Compound_Prep Prepare Agonist and DMDHE Solutions Dye_Loading->Compound_Prep Baseline_Reading Measure Baseline Fluorescence Compound_Prep->Baseline_Reading DMDHE_Addition Add DMDHE Solution Baseline_Reading->DMDHE_Addition Agonist_Addition Add Bitter Agonist Solution DMDHE_Addition->Agonist_Addition Kinetic_Reading Kinetic Measurement of Fluorescence Agonist_Addition->Kinetic_Reading Data_Analysis Analyze Change in Fluorescence and IC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the in vitro cell-based assay of TAS2R14 activity.

Applications in Food and Beverage Formulation

DMDHE holds significant promise for a wide range of applications in the food, beverage, and pharmaceutical industries:

  • Plant-Based Products: Masking the inherent bitterness of plant-based proteins from sources like soy, pea, and hemp in meat alternatives, dairy-free beverages, and protein supplements.

  • Functional Foods and Beverages: Improving the taste of products fortified with bitter-tasting functional ingredients such as antioxidants (e.g., catechins in green tea), vitamins, and minerals.

  • Low-Sugar Products: Offsetting the bitterness of some high-intensity sweeteners.

  • Pharmaceuticals: Enhancing the palatability of oral medications, particularly for pediatric and geriatric populations, to improve patient compliance.

  • Alcoholic and Non-alcoholic Beverages: Reducing the harsh bitter notes in certain alcoholic beverages and improving the flavor profile of non-alcoholic alternatives.

Conclusion and Future Directions

This compound is a novel, natural bitter-masking agent with a demonstrated mechanism of action and quantifiable efficacy. The application notes and protocols provided herein offer a framework for researchers and product developers to explore its potential in various formulations.

Further research is warranted in the following areas:

  • Solubility and Stability: Comprehensive studies on the solubility of DMDHE in food-grade solvents and its stability under various processing conditions are crucial for its successful commercial application.

  • Broad-Spectrum Efficacy: Evaluating the effectiveness of DMDHE against a wider range of bitter compounds beyond quinine.

  • Toxicology: Conducting detailed toxicological studies on purified DMDHE to establish a comprehensive safety profile for regulatory approval.

  • Synergistic Effects: Investigating potential synergistic effects of DMDHE with other taste-modulating ingredients.

The discovery of DMDHE opens up new possibilities for creating more palatable and consumer-acceptable products, ultimately contributing to improved nutrition and health.

References

Application Notes and Protocols: 4'-Demethyl-3,9-dihydroeucomin as a Tool for Taste Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethyl-3,9-dihydroeucomin (DMDHE) is a homoisoflavanone identified as a natural bitter-masking compound.[1][2] Its ability to modulate the activity of bitter taste receptors, specifically the broadly tuned TAS2R14, makes it a valuable tool for studying the pharmacology of taste perception and for developing novel taste modulators for the food and pharmaceutical industries.[1][3] These application notes provide detailed protocols for utilizing DMDHE in in vitro settings to investigate its effects on taste receptor signaling.

Mechanism of Action

DMDHE has been shown to mask the bitterness of compounds like quinine (B1679958).[1][2] This effect is, at least in part, mediated through the inhibition of the TAS2R14 bitter taste receptor.[1] The canonical signaling pathway for bitter taste receptors involves the activation of a G-protein-coupled receptor (GPCR), leading to a cascade of intracellular events culminating in neurotransmitter release and the perception of bitterness.[4][5]

TAS2R Signaling Pathway

Bitter tastants bind to TAS2Rs, which are coupled to the G-protein gustducin.[4][6] This binding event triggers the dissociation of the G-protein subunits, α-gustducin and the βγ-complex.[4][6] The βγ-subunits activate phospholipase Cβ2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a key signaling event that can be measured to determine receptor activation.[5]

TAS2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular DMDHE This compound (Antagonist) TAS2R14 TAS2R14 DMDHE->TAS2R14 Inhibits Bitter_Ligand Bitter Ligand (e.g., Quinine) Bitter_Ligand->TAS2R14 Activates G_protein Gustducin (Gαβγ) TAS2R14->G_protein Activates PLC PLCβ2 G_protein->PLC βγ subunits activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Proton_Secretion Proton Secretion (HGT-1 Cells) Ca_release->Proton_Secretion Leads to

Caption: Simplified TAS2R14 signaling pathway and the inhibitory role of DMDHE.

Data Presentation

The following tables summarize the reported effects of DMDHE on quinine-induced bitterness.

Table 1: In Vivo Sensory Data

CompoundConcentrationEffect on Quinine (10 ppm) BitternessReference
DMDHE-14.8 ± 5.00% reduction[1]
D. draco extract500 ppm29.6 ± 6.30% reduction[2]

Table 2: In Vitro Cellular Data (HGT-1 Cells)

AssayConditionResultReference
Proton SecretionQuinine (10 ppm) + DMDHE (100 ppm)296 ± 22.9% reduction in proton secretion[7]
Proton Secretion (TAS2R14 knockout)Quinine (10 ppm) + DMDHE (100 ppm)40.4 ± 9.32% less reduction of proton secretion compared to wild-type[1][2]

Experimental Protocols

Preparation of this compound

DMDHE can be synthesized from chromen 2.[4] A mixture of chromen 2 in methanol (B129727) is added to 10% Pd/C under an argon atmosphere.[4] The reaction is then subjected to hydrogen gas and heated to 30°C with stirring for 12 hours.[4] After filtration and concentration, the residue is purified by silica (B1680970) gel column chromatography to yield pure DMDHE.[4] For cell-based assays, DMDHE should be dissolved in a suitable solvent, such as DMSO, to create a stock solution that can be further diluted in the assay buffer.

Protocol 1: Proton Secretion Assay in HGT-1 Cells

This protocol is adapted from methodologies used to study the effects of bitter compounds on gastric parietal cells, which endogenously express a range of TAS2Rs, including high levels of TAS2R14.[4][8]

Materials:

  • HGT-1 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black, clear-bottom 96-well plates

  • SNARF-1 AM (pH-sensitive fluorescent dye)

  • DMDHE stock solution (in DMSO)

  • Quinine-HCl (or other bitter agonist)

  • Histamine (positive control)

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture HGT-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed 100,000 HGT-1 cells per well in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • Dye Loading: Prepare a 3 µM solution of SNARF-1 AM in DMEM. Remove the culture medium from the cells and add the SNARF-1 AM solution. Incubate for 30 minutes under standard culture conditions.

  • Compound Preparation: Prepare serial dilutions of DMDHE and the bitter agonist (e.g., quinine) in DMEM. Also, prepare a positive control (e.g., 1 mM histamine) and a vehicle control (DMEM with the same percentage of DMSO as the highest concentration of DMDHE).

  • Treatment: After incubation with the dye, remove the SNARF-1 AM solution. Add the prepared compound solutions (DMDHE, quinine, DMDHE + quinine, histamine, and vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for SNARF-1 (e.g., dual emission at ~580 nm and ~640 nm with excitation at ~514 nm). The ratio of the two emission intensities is used to determine the intracellular pH.

  • Data Analysis: Calculate the change in intracellular pH as an indicator of proton secretion. A decrease in intracellular proton concentration (increase in pH) signifies proton secretion. The effect of DMDHE is quantified by its ability to inhibit the agonist-induced change in pH.

Proton_Secretion_Workflow Start Start: HGT-1 Cell Culture Seed_Cells Seed 100,000 cells/well in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Load_Dye Load with 3 µM SNARF-1 AM for 30 min Incubate_24h->Load_Dye Prepare_Compounds Prepare DMDHE, Agonist, Controls Load_Dye->Prepare_Compounds Treat_Cells Treat cells with compounds for 10 min Load_Dye->Treat_Cells Prepare_Compounds->Treat_Cells Measure_Fluorescence Measure Fluorescence (pH change) Treat_Cells->Measure_Fluorescence Analyze_Data Analyze Data: Quantify inhibition of proton secretion Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the HGT-1 cell proton secretion assay.
Protocol 2: Fluorescence-Based Intracellular Calcium Assay

This is a more common method for studying GPCRs, including taste receptors, in a heterologous expression system.

Materials:

  • HEK293T cells (or other suitable host cells)

  • Expression vector containing the gene for TAS2R14

  • Transfection reagent

  • DMEM, FBS, Penicillin-Streptomycin

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM (calcium-sensitive fluorescent dye)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • DMDHE stock solution (in DMSO)

  • Bitter agonist stock solution (e.g., quinine in water or DMSO)

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Transfection: Co-transfect HEK293T cells with the TAS2R14 expression vector and a G-protein chimera (e.g., Gα16gust45) to couple the receptor to the calcium signaling pathway.

  • Cell Seeding: Seed the transfected cells into a black, clear-bottom 96-well plate and incubate for 24-48 hours to allow for receptor expression.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and optionally probenecid (1-2.5 mM) in the assay buffer. Remove the culture medium and add the loading buffer to the cells.

  • Incubation: Incubate the cells for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Plate Preparation: In a separate 96-well plate (the source plate), prepare serial dilutions of the bitter agonist and DMDHE at a higher concentration than the final desired concentration (e.g., 4x).

  • Fluorescence Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity (excitation ~494 nm, emission ~516 nm) over time.

  • Assay Execution: The instrument will first measure the baseline fluorescence of the cells. Then, it will automatically add the compounds from the source plate to the cell plate. For antagonist screening, DMDHE can be added first, followed by the agonist, or they can be co-administered. The fluorescence is continuously monitored to detect changes in intracellular calcium.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of receptor activation. The inhibitory effect of DMDHE is determined by the reduction in the agonist-induced fluorescence signal. Dose-response curves can be generated to calculate IC50 values.

Calcium_Assay_Workflow Start Start: Transfect HEK293T cells with TAS2R14 Seed_Cells Seed transfected cells in 96-well plate Start->Seed_Cells Incubate_48h Incubate for 24-48h Seed_Cells->Incubate_48h Load_Dye Load with Fluo-4 AM for 1.5h Incubate_48h->Load_Dye Prepare_Plates Prepare cell and compound plates Load_Dye->Prepare_Plates FLIPR_Assay Perform assay in fluorescence plate reader Prepare_Plates->FLIPR_Assay Measure_Baseline Measure baseline fluorescence FLIPR_Assay->Measure_Baseline Add_Compounds Add DMDHE and/or Agonist Measure_Baseline->Add_Compounds Measure_Response Measure fluorescence change Add_Compounds->Measure_Response Analyze_Data Analyze Data: Generate dose-response curves Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the fluorescence-based intracellular calcium assay.
Protocol 3: CRISPR-Cas9 Knockout of TAS2R14 in HGT-1 Cells (Overview)

To confirm that the effects of DMDHE are mediated by a specific receptor, a knockout cell line can be generated using CRISPR-Cas9 technology.

Key Steps:

  • Guide RNA (gRNA) Design: Design gRNAs that target a specific exon of the TAS2R14 gene.

  • Vector Construction: Clone the designed gRNAs into a Cas9 expression vector.

  • Transfection: Transfect HGT-1 cells with the CRISPR-Cas9 vector.

  • Selection and Clonal Isolation: Select for transfected cells (e.g., using antibiotic resistance) and isolate single-cell clones.

  • Verification of Knockout: Expand the clones and verify the knockout of the TAS2R14 gene by sequencing the target region and/or by Western blot to confirm the absence of the protein.

  • Functional Validation: Use the knockout cell line in the proton secretion assay (Protocol 1) to demonstrate that the inhibitory effect of DMDHE on agonist-induced signaling is diminished.

Conclusion

This compound serves as a specific and potent tool for the pharmacological investigation of the TAS2R14 bitter taste receptor. The provided protocols offer robust methods for characterizing its inhibitory activity and for elucidating the molecular mechanisms of bitter taste modulation. These approaches can be adapted to screen for other novel taste modulators and to further unravel the complexities of taste receptor pharmacology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Demethyl-3,9-dihydroeucomin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Demethyl-3,9-dihydroeucomin (DMDHE). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most commonly cited method for the synthesis of this compound is the catalytic hydrogenation of a chromen precursor. A well-documented procedure involves the use of 10% Palladium on carbon (Pd/C) as a catalyst in a methanol (B129727) solvent under a hydrogen atmosphere.[1] This method has been reported to achieve high yields.

Q2: I am experiencing a significantly lower yield than the reported 82%. What are the likely causes?

A2: Low yields in the synthesis of DMDHE can arise from several factors. The most common issues include catalyst inactivity, suboptimal reaction conditions (temperature, pressure, and reaction time), and the presence of impurities in the starting materials or solvent. Incomplete reaction or the formation of side products are also frequent culprits.

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: While specific side reactions for this synthesis are not extensively documented in the provided literature, general side reactions in catalytic hydrogenation of similar compounds can include over-reduction of other functional groups or isomerization of stereocenters. The formation of byproducts can be influenced by the choice of catalyst and reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of byproducts from over-running the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides actionable steps to improve the reaction yield.

Problem: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of 10% Pd/C catalyst. Old or improperly stored catalyst can lose activity. - Ensure the catalyst is handled under an inert atmosphere (e.g., argon) before the introduction of hydrogen to prevent oxidation.
Suboptimal Temperature - The reported optimal temperature is 30 °C.[1] Deviations from this temperature can affect the reaction rate and selectivity. - If the reaction is sluggish, a slight increase in temperature may be beneficial, but excessively high temperatures can lead to byproduct formation.
Inappropriate Solvent - Methanol is the recommended solvent.[1] Ensure the solvent is of high purity and anhydrous, as impurities can poison the catalyst. - If solubility is an issue with your specific chromen precursor, other polar protic solvents like ethanol (B145695) could be tested, though this may require re-optimization of other parameters.
Insufficient Hydrogen Pressure - The procedure specifies charging the reaction vessel with hydrogen three times.[1] Ensure a consistent and positive pressure of hydrogen is maintained throughout the reaction. - For reactions that are slow to initiate, increasing the hydrogen pressure using a Parr shaker or a similar apparatus can be effective.
Catalyst Poisoning - Impurities in the starting material, solvent, or from glassware can poison the palladium catalyst. Sulfur-containing compounds are known catalyst poisons. - Ensure all glassware is thoroughly cleaned and dried. Purify the starting chromen derivative if its purity is questionable.
Incomplete Reaction - Monitor the reaction progress by TLC. If the starting material is still present after the recommended 12 hours, the reaction time may need to be extended. - Ensure efficient stirring to maximize the contact between the catalyst, substrate, and hydrogen.

Data Presentation: Optimizing Reaction Conditions

While a specific comparative study for this exact synthesis is not available in the provided search results, the following table provides a hypothetical guide to optimizing reaction parameters based on general principles of catalytic hydrogenation.

Parameter Condition A (Reported) [1]Condition B (Hypothetical Low Yield) Condition C (Hypothetical Optimized) Expected Yield
Catalyst 10% Pd/C (fresh)10% Pd/C (old)10% Pd/C (fresh, activated)A: ~82% B: <40% C: >85%
Temperature 30 °CRoom Temperature (~20 °C)35 °CA: ~82% B: Slower reaction, lower yield C: Potentially faster, risk of byproducts
Solvent MethanolTechnical Grade MethanolAnhydrous MethanolA: ~82% B: Lower yield due to impurities C: High and reproducible yield
Reaction Time 12 hours8 hours16 hours (TLC monitored)A: ~82% B: Incomplete reaction C: Potentially higher yield if 12h is insufficient

Experimental Protocols

Synthesis of this compound [1]

Materials:

  • Chromen precursor (2.75 g, 0.97 mmol)

  • 10% Palladium on carbon (Pd/C) (500 mg, fresh and dry)

  • Methanol (MeOH) (50.0 mL)

  • Hydrogen (H₂) gas

  • Argon (Ar) gas

  • Celite

  • Dichloromethane (DCM)

  • Hexane

  • Food-grade Ethanol (EtOH)

Procedure:

  • In a reaction vessel, combine the chromen precursor (2.75 g) and methanol (50.0 mL).

  • Add 10% Pd/C (500 mg) to the mixture under an argon atmosphere.

  • Degas the reaction mixture.

  • Charge the vessel with hydrogen gas and purge with argon. Repeat this process three times.

  • Heat the reaction mixture to 30 °C.

  • Stir the mixture vigorously under a hydrogen atmosphere for 12 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica (B1680970) gel column chromatography using a DCM/MeOH gradient (from 50/1 to 30/1).

  • Perform trituration of the purified product with hexane.

  • Co-evaporate the product with food-grade ethanol to yield pure, off-white this compound (2.28 g, 82% yield).

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Combine Chromen Precursor and Methanol add_catalyst Add 10% Pd/C under Argon start->add_catalyst degas Degas Mixture add_catalyst->degas charge_h2 Charge with H₂ (3 cycles) degas->charge_h2 react Heat to 30°C and Stir for 12 hours charge_h2->react filter Filter through Celite react->filter concentrate Concentrate Filtrate filter->concentrate chromatography Silica Gel Chromatography concentrate->chromatography triturate Triturate with Hexane chromatography->triturate evaporate Co-evaporate with EtOH triturate->evaporate end_product Pure DMDHE evaporate->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield of DMDHE check_catalyst Is the Pd/C catalyst fresh and handled properly? start->check_catalyst check_conditions Are reaction conditions (30°C, 12h, H₂ pressure) correct? check_catalyst->check_conditions Yes action_catalyst Use fresh catalyst and ensure inert handling. check_catalyst->action_catalyst No check_purity Are starting materials and solvent of high purity? check_conditions->check_purity Yes action_conditions Adjust temperature, time, and H₂ pressure as per protocol. check_conditions->action_conditions No check_stirring Is the stirring vigorous? check_purity->check_stirring Yes action_purity Purify starting materials and use anhydrous solvent. check_purity->action_purity No monitor_tlc Monitor reaction by TLC. Is starting material consumed? check_stirring->monitor_tlc Yes action_stirring Increase stirring speed. check_stirring->action_stirring No extend_time Extend reaction time. monitor_tlc->extend_time No optimize_purification Review purification steps for product loss. monitor_tlc->optimize_purification Yes

Caption: Troubleshooting decision tree for improving the yield of DMDHE synthesis.

References

overcoming solubility issues of 4'-Demethyl-3,9-dihydroeucomin in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4'-Demethyl-3,9-dihydroeucomin (DMDHE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMDHE) and why is its solubility a concern?

A1: this compound is a homoisoflavonoid identified as a bitter-masking compound.[1][2] Like many flavonoids, DMDHE has poor aqueous solubility, which can lead to challenges in achieving desired concentrations in biological assays, potentially causing compound precipitation and inaccurate results.

Q2: What are the recommended solvents for preparing a stock solution of DMDHE?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of flavonoids and other poorly soluble compounds for in vitro assays.[3][4][5] For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[3][4]

Q3: My DMDHE precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?

A3: This is a common issue known as antisolvent precipitation. Here are several troubleshooting steps:

  • Optimize Dilution: Instead of a single-step dilution, try a serial dilution approach. Add the DMSO stock dropwise to the pre-warmed aqueous buffer while vortexing to ensure rapid and even dispersion.

  • Reduce Final Concentration: The simplest solution may be to lower the final working concentration of DMDHE in your assay.

  • Use a Co-solvent: In some non-cell-based assays, incorporating a small percentage of a water-miscible organic co-solvent like ethanol (B145695) in the final solution can help maintain solubility. However, compatibility with the assay must be verified.

Q4: Are there advanced formulation strategies to improve the aqueous solubility of DMDHE for more complex experiments?

A4: Yes, several formulation strategies can enhance the solubility of poorly soluble flavonoids like DMDHE:

  • Cyclodextrin Complexation: Encapsulating DMDHE within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase its aqueous solubility.[6][7][8][9]

  • Solid Dispersions: Creating a solid dispersion of DMDHE in a water-soluble polymer matrix (e.g., PVP K30, Poloxamer 188) can improve its dissolution rate.[10][11]

  • Lipid-Based Formulations: For in vivo studies, formulating DMDHE in lipid-based systems like nanoemulsions or liposomes can improve its oral bioavailability.

Troubleshooting Guides

Issue 1: Precipitate Formation in Cell Culture Wells

Symptoms:

  • Visible particles or cloudiness in the cell culture medium after adding DMDHE.

  • Inconsistent or non-reproducible assay results.

Troubleshooting Workflow:

A Precipitate observed in cell culture wells B Check DMSO stock solution for precipitates A->B C Warm stock to 37°C and vortex B->C D Stock clear? C->D E Prepare fresh stock solution D->E No F Review dilution method D->F Yes E->F G Perform serial dilution or add stock dropwise to pre-warmed, stirred media F->G H Precipitate still forms? G->H I Lower final DMDHE concentration H->I Yes K Problem Resolved H->K No J Consider using a solubilizing agent (e.g., HP-β-CD) compatible with your cells I->J L Further optimization needed J->L

Caption: Troubleshooting workflow for DMDHE precipitation in cell culture.

Issue 2: Inconsistent Bioactivity at Higher Concentrations

Symptoms:

  • Dose-response curve plateaus or decreases at higher concentrations.

  • High variability between replicate wells.

Troubleshooting Workflow:

A Inconsistent bioactivity at high concentrations B Visually inspect wells for micro-precipitation A->B C Precipitate visible? B->C D Follow Issue 1 Troubleshooting Guide C->D Yes E No visible precipitate. Consider compound aggregation. C->E No F Include a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer (if compatible) E->F G Perform a solubility test of DMDHE in the final assay buffer E->G H Determine the maximum soluble concentration G->H I Adjust experimental concentrations to stay below the solubility limit H->I J Problem Resolved I->J

Caption: Troubleshooting workflow for inconsistent DMDHE bioactivity.

Data Presentation

Table 1: Solubility of this compound and Related Flavonoids

Solvent/SystemDMDHE SolubilityGeneral Flavonoid SolubilityKey Considerations
WaterPoorGenerally PoorAqueous solubility is a primary limitation for many flavonoids.
DMSOSolubleGenerally Good to ExcellentRecommended for preparing high-concentration stock solutions.
EthanolSolubleModerate to GoodCan be used as a co-solvent, but final concentration must be optimized for assay compatibility.
Aqueous Buffers (e.g., PBS)PoorPoorDirect dissolution is often not feasible; dilution from a stock solution is required.
Cell Culture MediaVery LowVery LowProne to precipitation, especially at higher concentrations. The final DMSO concentration should be kept to a minimum (e.g., ≤0.1%).[3][4]
HP-β-CD (aqueous)EnhancedSignificantly EnhancedForms inclusion complexes that increase aqueous solubility.[6][7]

Note: Specific quantitative solubility data for DMDHE is not widely available. The information presented is based on its classification as a homoisoflavonoid and data from related compounds.

Experimental Protocols

Protocol 1: Preparation of DMDHE Stock Solution
  • Materials: this compound (powder), Anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Weigh the desired amount of DMDHE powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution vigorously until the DMDHE is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: General Protocol for a TAS2R14 Calcium Flux Assay

This protocol is a general guideline for a cell-based assay to measure the activation of the bitter taste receptor TAS2R14 by DMDHE using a fluorescent calcium indicator.

  • Cell Culture:

    • Culture HEK293 cells stably expressing human TAS2R14 and a chimeric G-protein (e.g., Gα16gust44) in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

    • Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • On the day of the assay, remove the culture medium.

    • Wash the cells once with Hanks' Balanced Salt Solution (HBSS) or a similar assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.

    • After incubation, wash the cells gently with the assay buffer to remove excess dye.

  • Compound Preparation and Assay:

    • Prepare a dilution series of DMDHE in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in all wells is constant and non-toxic (e.g., 0.1%).

    • Use a fluorescent plate reader (e.g., FlexStation 3) to measure the baseline fluorescence.

    • Add the DMDHE dilutions to the wells and immediately begin recording the fluorescence intensity over time (e.g., every 2 seconds for 2-3 minutes).

    • Include a positive control (a known TAS2R14 agonist) and a vehicle control (assay buffer with the same final DMSO concentration).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is indicative of the intracellular calcium concentration.

    • Plot the peak fluorescence response against the DMDHE concentration to generate a dose-response curve and calculate the EC50 value.

Signaling Pathway

DMDHE is known to interact with the bitter taste receptor TAS2R14. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade leading to an increase in intracellular calcium.

TAS2R14_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TAS2R14 TAS2R14 G_protein G-protein (Gustducin) TAS2R14->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates (βγ subunits) PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response Triggers DMDHE This compound (DMDHE) DMDHE->TAS2R14 Binds

Caption: TAS2R14 signaling pathway activated by DMDHE.

References

troubleshooting variability in HGT-1 cell-based bitter response assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the HGT-1 cell line for bitter taste response assays. Our aim is to help you identify and resolve common issues to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, from cell culture to data analysis.

Cell Culture & Maintenance

Question 1: My HGT-1 cells are growing slowly or have an unusual morphology.

Answer: Several factors can affect the growth and morphology of HGT-1 cells. Here are some key areas to investigate:

  • Culture Conditions: Ensure cells are cultured at 37°C in a humidified incubator with 5% CO₂. Use DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin/streptomycin.

  • Passage Number: HGT-1 cells can exhibit genetic instability with increased passages.[1] It is recommended to use cells for at least 10 passages after initial thawing without significantly affecting cell marker expression and functionality.[1] High-passage cells (e.g., > passage 59) may have altered doubling times.[2]

  • Seeding Density: Subculture HGT-1 cells when they reach 80-90% confluency. Overgrowth can lead to changes in cell behavior. The typical split ratio is 1:6.[1]

  • Thawing Protocol: Rapid and complete thawing of frozen cells is crucial for maximum viability. Thaw vials quickly in a 37°C water bath and immediately transfer to pre-warmed medium.[1]

Question 2: What is the optimal passage number for HGT-1 cells in bitter response assays?

Assay Performance & Signal Quality

Question 3: I am observing a low signal-to-noise ratio in my assay.

Answer: A low signal-to-noise ratio can be caused by either a weak signal or high background. Consider the following:

  • Cell Health and Viability: Ensure your cells are healthy and viable before starting the assay. Perform a viability test (e.g., Trypan Blue exclusion or a commercial viability assay) to confirm. Unhealthy cells will not respond optimally.

  • Agonist Concentration and Incubation Time: Titrate your bitter agonist to determine the optimal concentration range for a robust response. Also, optimize the incubation time with the agonist, as the kinetics of the response can vary.

  • Seeding Density: The number of cells seeded per well is critical. Too few cells will produce a weak signal, while too many can lead to overcrowding and altered cell health. An optimal seeding density of around 100,000 cells per well in a 96-well plate has been reported for intracellular pH measurements in HGT-1 cells.[4]

Question 4: My baseline fluorescence is high, or I am seeing significant well-to-well variability in my negative controls.

Answer: High and variable background fluorescence can obscure the specific signal from your bitter tastant. Here are common causes and solutions:

  • Assay Medium: Standard culture medium like DMEM can have high intrinsic fluorescence.[5] Consider using a medium with lower intrinsic fluorescence, such as a salt-based buffer (e.g., Krebs-Ringer-HEPES buffer), during the measurement phase.

  • Incomplete Removal of Dye: Ensure complete removal of extracellular SNARF-1 AM after the loading step by washing the cells thoroughly. Residual extracellular dye can be hydrolyzed and contribute to background fluorescence.

  • Dye Concentration and Incubation: Use the optimal concentration of SNARF-1 AM. A concentration of 3 µM for 30 minutes is a good starting point.[4] Higher concentrations or longer incubation times can lead to dye compartmentalization or toxicity.

  • Light Exposure: Protect the SNARF-1 AM dye and the stained cells from excessive light exposure to prevent photobleaching and the generation of fluorescent artifacts.

Question 5: The fluorescence signal is bleaching quickly during imaging.

Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore. To minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

  • Use Antifade Reagents: If compatible with your live-cell assay, consider using an antifade reagent in your imaging medium.

  • Optimize Imaging Frequency: For time-lapse experiments, acquire images at the lowest frequency necessary to capture the dynamics of the response.

Data Interpretation & Variability

Question 6: My results are not reproducible between experiments.

Answer: Lack of reproducibility is a common challenge in cell-based assays. To improve consistency:

  • Standardize Cell Culture Practices: Use cells from the same passage range for all experiments. Maintain a consistent seeding density and subculture schedule.

  • Control for Reagent Variability: Use the same lot of serum, media, and key reagents whenever possible. If you must use a new lot, perform a bridging experiment to ensure comparability.

  • Automate Liquid Handling: If possible, use automated liquid handling to minimize pipetting errors and improve consistency in reagent addition.

  • Monitor Cell Health: Regularly check for mycoplasma contamination, as it can significantly alter cellular responses.

Quantitative Data Summary

Variability in cell-based assays can be influenced by several factors. The following tables summarize the potential impact of key experimental parameters.

ParameterLowOptimalHighPotential Impact on Assay Variability
Cell Passage Number < 1010-20> 30High passage numbers can lead to genetic drift, altered protein expression, and changes in cell signaling pathways, increasing variability.[1][3]
Seeding Density (cells/well in 96-well plate) < 50,000100,000> 200,000Too low density results in a weak signal. Too high density can lead to nutrient depletion, altered cell health, and a compressed dynamic range.[6]
SNARF-1 AM Concentration < 1 µM3-5 µM> 10 µMInsufficient concentration gives a low signal. Excessive concentration can cause cytotoxicity and non-specific fluorescence.
Agonist Incubation Time < 5 min10-30 min> 60 minInsufficient time may not allow for a full response. Prolonged exposure can lead to receptor desensitization and a decrease in signal.

Table 1: Impact of Key Experimental Parameters on Assay Variability

IssuePotential CauseRecommended Action
High Background Fluorescence Intrinsic fluorescence of mediaUse a phenol (B47542) red-free and serum-free imaging buffer.
Incomplete removal of extracellular dyeIncrease the number and volume of wash steps after dye loading.
Spontaneous oxidation/hydrolysis of the probePrepare fresh dye working solutions and protect from light.
Low Signal Intensity Low cell number or viabilityOptimize seeding density and confirm cell health.
Sub-optimal dye loadingOptimize dye concentration and incubation time.
Low receptor expressionUse cells within an optimal passage number range.
High Well-to-Well Variability Inconsistent cell seedingUse a multichannel pipette or automated cell seeder for even plating.
Edge effects in the plateAvoid using the outer wells of the plate or fill them with a buffer.
Pipetting inaccuraciesCalibrate pipettes regularly and use reverse pipetting for viscous solutions.

Table 2: Common Issues and Recommended Actions

Experimental Protocols

HGT-1 Cell Culture Protocol
  • Thawing Cells:

    • Rapidly thaw a cryovial of HGT-1 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS and 1% Penicillin/Streptomycin).

    • Centrifuge at 300 x g for 3-5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cell suspension to a T75 flask.

  • Subculturing Cells:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with 10 mL of 1X PBS.

    • Add 5-7 mL of a cell dissociation reagent (e.g., Accutase or Trypsin-EDTA) and incubate at 37°C for 3-5 minutes.

    • Neutralize the dissociation reagent with 5-7 mL of complete growth medium.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Centrifuge at 300 x g for 3-5 minutes.

    • Resuspend the cell pellet in fresh medium and plate at the desired density (typical split ratio is 1:6).[1]

HGT-1 Bitter Response Assay Protocol (Intracellular pH Measurement)
  • Cell Seeding:

    • Seed HGT-1 cells into a black, clear-bottom 96-well plate at a density of 100,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Dye Loading:

    • Prepare a 3 µM working solution of SNARF-1 AM in a serum-free and phenol red-free imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Aspirate the culture medium from the wells and wash the cells once with the imaging buffer.

    • Add the SNARF-1 AM working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • Aspirate the dye solution and wash the cells twice with fresh imaging buffer to remove any extracellular dye.

  • Compound Addition and Measurement:

    • Add the bitter compounds (agonists) or control solutions to the wells.

    • Immediately begin measuring the fluorescence intensity using a plate reader.

    • Excitation is typically around 488-514 nm. Emission is measured at two wavelengths, for example, 580 nm and 640 nm.[5]

    • The ratio of the fluorescence intensities at the two emission wavelengths is used to determine the intracellular pH.

  • Data Analysis:

    • Calculate the fluorescence ratio (e.g., F580/F640) for each well at each time point.

    • Normalize the data to the baseline fluorescence before compound addition.

    • Plot the change in fluorescence ratio over time to visualize the response.

    • For dose-response experiments, plot the peak response against the logarithm of the agonist concentration to determine EC₅₀ values.

Visualizations

G cluster_pathway TAS2R Signaling Pathway in HGT-1 Cells Bitter_Compound Bitter Compound TAS2R TAS2R (Bitter Taste Receptor) Bitter_Compound->TAS2R Binds to G_Protein G-Protein (Gustducin) TAS2R->G_Protein Activates PLC Phospholipase C (PLCβ2) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates Proton_Pump H⁺/K⁺-ATPase (Proton Pump) Ca_release->Proton_Pump Activates H_secretion H⁺ Secretion (↓ Intracellular pH) Proton_Pump->H_secretion Increases

Caption: TAS2R signaling cascade in HGT-1 cells leading to proton secretion.

G cluster_workflow HGT-1 Bitter Response Assay Workflow Start Start Seed_Cells Seed HGT-1 Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Load_Dye Load with SNARF-1 AM Incubate_24h->Load_Dye Wash_Cells Wash Cells Load_Dye->Wash_Cells Add_Compound Add Bitter Compound / Controls Wash_Cells->Add_Compound Measure_Fluorescence Measure Fluorescence (Ratiometric) Add_Compound->Measure_Fluorescence Analyze_Data Analyze Data (Calculate ΔpH) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the HGT-1 cell-based bitter response assay.

References

Technical Support Center: Optimizing Bitter-Masking Applications of 4'-Demethyl-3,9-dihydroeucomin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4'-Demethyl-3,9-dihydroeucomin (DMDHE) as a bitter-masking agent. Our aim is to help you overcome common challenges and optimize the performance of DMDHE in your formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMDHE) and what is its primary application?

A1: this compound (DMDHE) is a natural homoisoflavanone compound.[][2] Contrary to causing off-taste, it has been identified as a bitter-masking agent.[3][4][5][6][7][8][9] Its primary application is to reduce or eliminate the bitter taste of other active pharmaceutical ingredients (APIs) or compounds in a formulation.[4][5]

Q2: What is the mechanism of action for DMDHE's bitter-masking effect?

A2: DMDHE has been shown to reduce the bitterness of compounds like quinine (B1679958).[3][8][9] The underlying molecular mechanism involves the bitter taste receptor TAS2R14.[5][8][9] Studies using a CRISPR-Cas9 approach have demonstrated the functional involvement of this receptor in the bitter-masking effect of DMDHE.[8][9]

Q3: What types of compounds can DMDHE be used with?

A3: Research has specifically demonstrated the efficacy of DMDHE in masking the bitterness of quinine.[3][8][9] As many bitter compounds, including various flavonoids and isoflavonoids, activate a range of bitter taste receptors, it is plausible that DMDHE could be effective for a broader spectrum of bitter substances.[10][11][12][13] However, the effectiveness of DMDHE with other bitter compounds should be experimentally verified.

Q4: Are there any known off-tastes associated with DMDHE itself?

A4: Current research has identified DMDHE as a bitter-masking compound, and there is no significant information suggesting it imparts a strong off-taste of its own.[3] However, as with any formulation excipient, it is crucial to conduct sensory evaluation studies to determine the overall palatability of the final formulation.

Q5: What are some general strategies for taste-masking bitter compounds?

A5: Several techniques are employed to mask the taste of bitter drugs. These include the use of sweeteners and flavoring agents, polymer coatings to create a physical barrier, microencapsulation, and the formation of inclusion complexes, for example with cyclodextrins.[14][15][16][17] The choice of method depends on the properties of the bitter compound and the desired dosage form.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Insufficient bitter-masking effect observed. Sub-optimal concentration of DMDHE.Conduct a dose-response study to determine the optimal concentration of DMDHE for the specific bitter compound. Start with a concentration range informed by existing studies (e.g., studies on quinine masking) and adjust as needed.
Poor solubility or dispersion of DMDHE in the formulation.Review the physicochemical properties of DMDHE and select appropriate solvents or co-solvents. Consider particle size reduction techniques or the use of solubility enhancers if working with a solid dosage form.
The bitter compound acts on a taste receptor not significantly modulated by DMDHE.DMDHE's effect is linked to TAS2R14.[5][8][9] If the target bitter compound activates other receptors, the masking effect may be limited. Consider combining DMDHE with other taste-masking technologies like sweeteners or flavor enhancers.[16]
Altered bioavailability of the active pharmaceutical ingredient (API). Interaction between DMDHE and the API.Conduct in vitro dissolution and permeation studies to assess any potential impact of DMDHE on the API's release and absorption profile. Adjust the formulation composition if significant interactions are observed.
Undesirable sensory attributes in the final formulation (e.g., astringency). High concentration of DMDHE or interactions with other excipients.Flavonoid and phenolic compounds can sometimes contribute to astringency.[18] Perform sensory panel testing to characterize the off-taste. If astringency is confirmed, try reducing the DMDHE concentration or incorporating agents that can mitigate this sensation.
Instability of DMDHE in the formulation.Investigate the stability of DMDHE under the storage conditions and in the presence of other formulation components. Use appropriate analytical techniques to monitor its degradation. Adjust pH, protect from light, or add antioxidants as needed.

Experimental Protocols

Protocol 1: In Vitro Evaluation of Bitter-Masking Efficacy using a Cell-Based Assay

This protocol is adapted from methodologies used to assess bitter taste responses.[8][19]

  • Cell Culture: Culture human gastric parietal (HGT-1) cells, which express bitter taste receptors.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the bitter API at a known concentration.

    • Prepare a stock solution of DMDHE in a suitable solvent.

    • Create a series of test solutions containing a fixed concentration of the bitter API and varying concentrations of DMDHE.

    • Include a positive control (bitter API alone) and a negative control (vehicle).

  • Cell-Based Assay:

    • Load the cultured HGT-1 cells with a pH-sensitive fluorescent dye (e.g., SNARF-1 AM).[19]

    • Measure the baseline fluorescence.

    • Add the test solutions to the cells.

    • Monitor the change in intracellular pH as a measure of the cellular bitter response.

  • Data Analysis: Compare the response generated by the bitter API alone to the responses from the solutions containing DMDHE. A reduction in the signal indicates a bitter-masking effect. Quantify the percentage of bitterness reduction for each DMDHE concentration.

Protocol 2: Sensory Evaluation of Bitter-Masking Efficacy

This protocol outlines a basic method for sensory evaluation.[20][21][22]

  • Panelist Recruitment and Training: Recruit a panel of trained sensory volunteers. Train them to recognize and rate the intensity of bitterness using a standardized scale (e.g., a 10-point scale where 0 is no bitterness and 10 is extreme bitterness).

  • Sample Preparation:

    • Prepare a solution of the bitter API at a concentration known to elicit a moderate level of bitterness.

    • Prepare solutions containing the same concentration of the bitter API with varying concentrations of DMDHE.

    • Include a reference sample (bitter API alone) and a placebo (vehicle).

  • Testing Procedure:

    • Present the samples to the panelists in a randomized and blinded manner.

    • Instruct panelists to rinse their mouths with purified water before and after tasting each sample.

    • Ask panelists to rate the bitterness intensity of each sample.

  • Data Analysis: Analyze the bitterness scores statistically to determine if there is a significant reduction in perceived bitterness in the presence of DMDHE.

Visualizations

Signaling Pathway for Bitter Taste Perception

Bitter_Taste_Signaling cluster_cell Taste Receptor Cell Bitter_Compound Bitter Compound (e.g., Quinine) TAS2R TAS2R (Bitter Taste Receptor) Bitter_Compound->TAS2R Binds to G_Protein G-Protein (Gustducin) TAS2R->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release TRPM5 TRPM5 Channel Ca_Release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes ATP_Release ATP Release Depolarization->ATP_Release Triggers Nerve_Signal Signal to Brain ATP_Release->Nerve_Signal Transmits Signal

Caption: Simplified signaling cascade for bitter taste perception.

Experimental Workflow for Evaluating DMDHE

DMDHE_Workflow Start Start: Bitter API Identified Formulation Formulate API with varying DMDHE concentrations Start->Formulation In_Vitro In Vitro Assay (Cell-Based) Formulation->In_Vitro Sensory Sensory Evaluation (Human Panel) Formulation->Sensory Decision Sufficient Taste-Masking? In_Vitro->Decision Sensory->Decision Optimize Optimize Formulation (e.g., add flavors, adjust concentration) Decision->Optimize No End End: Final Formulation Decision->End Yes Optimize->Formulation

Caption: Workflow for assessing the bitter-masking efficacy of DMDHE.

References

Technical Support Center: 4'-Demethyl-3,9-dihydroeucomin (DDE) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the degradation of 4'-Demethyl-3,9-dihydroeucomin (DDE) during storage. The information is compiled from best practices for the storage of flavonoids and related phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound (DDE)?

A1: For long-term storage, it is recommended to store DDE at -20°C.[1] For short-term storage, refrigeration at 4°C is also a viable option to enhance stability.[2] Storing at room temperature (e.g., 23-25°C) in the dark is also possible, and has been shown to be more effective at preserving some polyphenolic compounds than exposure to sunlight.[3]

Q2: How do light and oxygen affect the stability of DDE?

A2: Light and oxygen are critical factors that can lead to the degradation of flavonoids like DDE, and their effects can be synergistic.[4] Exposure to sunlight, in particular, can cause significant degradation of polyphenolic substances.[3] Therefore, it is crucial to store DDE in a dark, light-impermeable container. To mitigate the effects of oxygen, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) or in vacuum-sealed packaging.[3]

Q3: What type of container should I use to store DDE?

A3: Use a tightly sealed, light-impermeable container. Amber glass vials with tight-fitting caps (B75204) are a good option. For sensitive applications, consider vials that allow for purging with an inert gas.

Q4: What are the visible signs of DDE degradation?

A4: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods to assess the purity and stability of your DDE sample.

Q5: How can I monitor the stability of my DDE sample over time?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is the most reliable way to monitor the purity of DDE and detect any degradation products. Regular analysis of a stored sample against a freshly prepared standard will provide a quantitative measure of its stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected experimental results using stored DDE. Degradation of the DDE sample leading to lower potency or the presence of interfering degradation products.1. Verify the purity of the stored DDE sample using a suitable analytical method (e.g., HPLC). 2. If degradation is confirmed, use a fresh, pure sample of DDE for your experiments. 3. Review your storage conditions to ensure they align with the recommendations (see FAQs).
Change in the physical appearance of the DDE sample (e.g., color change). Significant degradation has likely occurred due to improper storage conditions such as exposure to light, oxygen, or high temperatures.1. Discard the degraded sample. 2. Obtain a fresh sample of DDE. 3. Implement stringent storage protocols to prevent future degradation (e.g., store at -20°C in the dark, under an inert atmosphere).
Inconsistent results between different batches of DDE. Variability in the initial purity of the batches or different storage histories leading to varying levels of degradation.1. Always obtain a certificate of analysis for each new batch of DDE to confirm its initial purity. 2. Implement a standardized internal storage protocol for all DDE samples. 3. Perform a quick purity check (e.g., by HPLC) on each batch before use.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for DDE

This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the purity of DDE and detect degradation products.

Objective: To separate DDE from its potential degradation products.

Materials:

  • This compound (DDE) standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV or PDA detector

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized for your specific column and system.

  • Standard Solution Preparation: Prepare a stock solution of DDE in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

  • Forced Degradation Studies (for method development):

    • Acidic: Incubate a DDE solution in 0.1 M HCl.

    • Basic: Incubate a DDE solution in 0.1 M NaOH.

    • Oxidative: Treat a DDE solution with 3% hydrogen peroxide.

    • Thermal: Heat a solid sample of DDE at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a DDE solution to UV light.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength determined by the UV spectrum of DDE (e.g., 280 nm).

    • Column Temperature: 30°C

  • Analysis: Inject the standard solution, the stored sample solution, and the forced degradation samples into the HPLC system.

  • Data Evaluation:

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent DDE peak.

    • Calculate the purity of the stored sample by comparing the peak area of DDE to the total peak area of all components.

Visualizations

Storage_Workflow cluster_storage Recommended Storage cluster_protection Protection Measures cluster_monitoring Stability Monitoring LongTerm Long-Term (-20°C) Light Light-Impermeable Container LongTerm->Light ShortTerm Short-Term (4°C) ShortTerm->Light Oxygen Inert Atmosphere / Vacuum Light->Oxygen HPLC HPLC Analysis Oxygen->HPLC Periodic Check Purity Assess Purity HPLC->Purity DDE_Sample DDE Sample DDE_Sample->LongTerm Storage > 1 month DDE_Sample->ShortTerm Storage < 1 month

Caption: Recommended workflow for the storage and stability monitoring of DDE.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckPurity Assess DDE Purity via HPLC Start->CheckPurity IsPure Is Purity > 95%? CheckPurity->IsPure InvestigateOther Investigate Other Experimental Factors IsPure->InvestigateOther Yes UseFresh Use Fresh DDE Sample IsPure->UseFresh No End Problem Resolved InvestigateOther->End ReviewStorage Review Storage Conditions UseFresh->ReviewStorage ReviewStorage->End

Caption: Troubleshooting logic for unexpected experimental outcomes with DDE.

References

addressing matrix effects in LC-MS analysis of 4'-Demethyl-3,9-dihydroeucomin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4'-Demethyl-3,9-dihydroeucomin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, leading to either a suppression or enhancement of its signal in the mass spectrometer.[1][2][3] Ion suppression is the more common phenomenon and can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[4][5]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: There are two primary methods to assess matrix effects: the qualitative post-column infusion method and the quantitative post-extraction spike method.[3][4][6][7][8]

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank sample extract is then injected. Any fluctuation (dip or rise) in the constant signal of the analyte indicates the elution of interfering components from the matrix, thus revealing the regions of potential ion suppression or enhancement.[6][8][9]

  • Post-Extraction Spike: The response of this compound is compared in two sets of samples. In the first set, the analyte is spiked into a blank matrix after the extraction process. In the second set, the analyte is spiked into a clean solvent. A significant difference in the signal response between the two sets indicates the presence of matrix effects.[1][4][7]

Q3: What are the most effective strategies to mitigate matrix effects?

A3: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimizing Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis.[1][4] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][4][10]

  • Using a Stable Isotope-Labeled Internal Standard (SIL-IS): This is widely considered the gold standard for compensating for matrix effects.[7][11][12][13] A SIL-IS has nearly identical physicochemical properties to the analyte and will be affected by matrix effects in the same way, thus allowing for accurate correction of the analyte signal.[11][12][13]

  • Chromatographic Separation: Modifying the chromatographic conditions (e.g., mobile phase, gradient, column chemistry) can help separate the elution of this compound from co-eluting matrix components.[1][6]

  • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering matrix components.[4][6] However, this is only feasible if the concentration of this compound is high enough to be detected after dilution.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor reproducibility of results Variable matrix effects between samples.Implement a Stable Isotope-Labeled Internal Standard (SIL-IS) for this compound. A SIL-IS co-elutes and experiences the same ionization suppression or enhancement, providing reliable normalization.[13] If a SIL-IS is unavailable, a structural analogue can be used, but it may not compensate as effectively.[11][12]
Low signal intensity (ion suppression) Co-elution of matrix components, particularly phospholipids (B1166683) from plasma or serum samples.[4]1. Improve Sample Cleanup: Switch from Protein Precipitation to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[10] Consider specialized techniques like HybridSPE-Phospholipid plates to specifically remove phospholipids.[14] 2. Optimize Chromatography: Adjust the elution gradient to better separate this compound from the region where phospholipids typically elute.
Inconsistent recovery Inefficient sample preparation or analyte loss during extraction steps.1. Optimize Extraction Protocol: For LLE, adjust the pH of the aqueous phase to ensure this compound is in a non-ionized state for efficient extraction into the organic solvent.[4] For SPE, screen different sorbents and elution solvents. 2. Use an Internal Standard: Add the internal standard at the very beginning of the sample preparation process to account for losses during all subsequent steps.[13]
Signal enhancement Less common than suppression, but can be caused by co-eluting compounds that improve the ionization efficiency of the analyte.The same strategies for ion suppression apply. The goal is to remove the interfering components. A SIL-IS will also effectively compensate for ion enhancement.[13]

Comparison of Sample Preparation Techniques for Matrix Effect Removal

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.Simple, fast, and inexpensive.Non-selective; significant matrix components like phospholipids remain in the supernatant, often leading to substantial matrix effects.[4][10]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Can provide cleaner extracts than PPT by removing non-polar and highly polar interferences.[4]More labor-intensive and requires optimization of solvent and pH.[4] May have lower recovery for some analytes.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted with a specific solvent, leaving interferences behind.Highly selective, leading to very clean extracts and significant reduction in matrix effects.[1][10] Can be automated.More expensive and requires more extensive method development compared to PPT and LLE.
HybridSPE®-Phospholipid A specialized SPE technique that combines protein precipitation with the removal of phospholipids via a zirconia-coated sorbent.Specifically targets and removes phospholipids, a major source of ion suppression in bioanalysis.[14]Higher cost than general SPE.

Experimental Protocols

Protocol 1: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
  • Prepare two sets of quality control (QC) samples at low and high concentrations.

  • Set A (Analyte in Solvent): Spike the appropriate amount of this compound stock solution into the final reconstitution solvent.

  • Set B (Analyte in Extracted Matrix): a. Process a blank matrix sample (e.g., plasma, urine) using your established extraction procedure (PPT, LLE, or SPE). b. After the final evaporation step, spike the appropriate amount of this compound stock solution into the dried extract. c. Reconstitute the extract with the final solvent.

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte).

  • Vortex briefly to mix.

  • Adjust pH: Add a small volume of a suitable buffer to adjust the sample pH. For an acidic analyte, adjust the pH to be at least two units below its pKa. For a basic analyte, adjust the pH to be at least two units above its pKa to ensure it is uncharged.[4]

  • Add 500 µL of an appropriate, immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex to dissolve the residue and inject into the LC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Workflow for LC-MS analysis with matrix effect compensation.

troubleshooting_guide Start Inconsistent or Inaccurate Results? Check_IS Are you using a Stable Isotope-Labeled IS? Start->Check_IS Assess_ME Assess Matrix Effect (Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_IS Implement a SIL-IS Check_IS->Implement_IS No ME_Present Is Matrix Effect Significant? Assess_ME->ME_Present Improve_Cleanup Improve Sample Cleanup (e.g., SPE instead of PPT) ME_Present->Improve_Cleanup Yes Revalidate Re-validate Method ME_Present->Revalidate No Optimize_LC Optimize Chromatographic Separation Improve_Cleanup->Optimize_LC Optimize_LC->Revalidate Implement_IS->Revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Validation & Comparative

Unveiling the Bitter-Masking Potential of 4'-Demethyl-3,9-dihydroeucomin: A Comparative Analysis of In-Vitro and In-Vivo Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the translational potential of a compound from laboratory assays to human sensory perception is paramount. This guide provides a comprehensive cross-validation of the in-vitro and in-vivo results for 4'-Demethyl-3,9-dihydroeucomin (DMDHE), a promising natural bitter-masking agent.

This document summarizes the key quantitative data, details the experimental protocols employed, and visualizes the underlying biological pathways and experimental workflows. The findings are primarily based on a pivotal study that identified DMDHE from the resin of Daemonorops draco and characterized its bitter-masking properties through a dual approach of human sensory panels and cell-based assays.[1][2][3][4][5][6][7][8][9]

Quantitative Data Summary: In-Vitro vs. In-Vivo Efficacy

The following tables present a clear comparison of the quantitative outcomes from both the in-vivo sensory evaluations and the in-vitro cell-based assays.

Table 1: In-Vivo Sensory Panel Results - Bitter-Masking Effect on Quinine (B1679958)

Test SubstanceConcentrationMean Bitterness Reduction (%)p-value
D. draco Resin Extract (DD)500 ppm29.6 ± 6.30≤ 0.001
This compound (DMDHE)Not Specified14.8 ± 5.00Not Specified

Data sourced from sensory trials rating the bitterness of a 10 ppm quinine solution.[1][2][3][6][7]

Table 2: In-Vitro Cell-Based Assay Results - Inhibition of Quinine-Induced Proton Secretion in HGT-1 Cells

Test SubstanceConcentrationMean Reduction of Quinine-Evoked Proton Secretion (%)p-value
D. draco Resin Extract (DD)100 ppm53.5< 0.05
This compound (DMDHE) in TAS2R14ko HGT-1 cellsNot Specified40.4 ± 9.32 (reduction of DMDHE's effect)Not Specified

HGT-1 cells serve as a model for taste receptor-dependent cellular responses.[1][2][6][7] The data reflects the inhibition of the cellular response to 10 ppm quinine.[3]

Experimental Protocols

A thorough understanding of the methodologies is crucial for interpreting the results and replicating the studies.

In-Vivo: Paired Comparison Sensory Test

The in-vivo assessment of bitter-masking was conducted using a trained sensory panel.[6] The core protocol is as follows:

  • Panelists: A trained panel was utilized for the sensory evaluation.

  • Test Samples: Panelists were presented with two samples in a pairwise comparison:

    • A solution of 10 ppm quinine in water.

    • A solution of 10 ppm quinine combined with the test substance (either the D. draco extract at 500 ppm or the isolated DMDHE).[3][6]

  • Evaluation: Panelists were asked to rate and compare the bitterness intensity of the two samples.

  • Data Analysis: The percentage reduction in perceived bitterness was calculated based on the panel's ratings. Statistical significance was determined using appropriate statistical tests.[3]

In-Vitro: Cell-Based Bitter Response Assay

The in-vitro experiments utilized human gastric parietal cells (HGT-1) which express bitter taste receptors (TAS2Rs) and respond to bitter compounds by secreting protons.[2][6][7]

  • Cell Line: Human HGT-1 cells were used as the in-vitro model.

  • Stimulation: Cells were treated with 10 ppm quinine to induce a bitter response, which is measured as an increase in proton secretion.[3]

  • Co-incubation: To test the bitter-masking effect, cells were co-incubated with quinine and the test substance (e.g., D. draco extract at 100 ppm).[3]

  • Outcome Measurement: The primary outcome was the change in intracellular proton concentration, which is inversely proportional to proton secretion. This was quantified to determine the extent of inhibition of the quinine-induced response.[3]

  • TAS2R14 Knockout: To confirm the involvement of a specific bitter taste receptor, a CRISPR-Cas9 approach was used to knock out the TAS2R14 gene in HGT-1 cells (TAS2R14ko).[1][3][6] The effect of DMDHE was then re-evaluated in these knockout cells. A significant reduction in the bitter-masking effect in the TAS2R14ko cells compared to the wild-type cells indicates the crucial role of this receptor.[1][3][6]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental logic.

G cluster_pathway TAS2R14 Signaling Pathway for Bitterness Perception DMDHE This compound (Bitter-Masking Agent) TAS2R14 TAS2R14 Receptor DMDHE->TAS2R14 Modulates/Inhibits Quinine Quinine (Bitter Agonist) Quinine->TAS2R14 Activates G_Protein G-Protein (Gustducin) TAS2R14->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Calcium Ca²⁺ Release IP3->Calcium Induces Proton_Secretion Proton Secretion (Cellular Response) Calcium->Proton_Secretion Perception Bitter Perception (In-Vivo Response) Proton_Secretion->Perception

Caption: TAS2R14 signaling cascade initiated by a bitter agonist and modulated by DMDHE.

G cluster_workflow Experimental Workflow for Cross-Validation InVivo In-Vivo Sensory Panel Quinine Quinine (Bitter Stimulus) InVivo->Quinine DMDHE DMDHE (Test Compound) InVivo->DMDHE InVitro In-Vitro Cell-Based Assay InVitro->Quinine InVitro->DMDHE Human_Perception Measure Bitterness Perception Quinine->Human_Perception HGT1_Cells HGT-1 Cells (Wild-Type) Quinine->HGT1_Cells HGT1_KO_Cells HGT-1 Cells (TAS2R14ko) Quinine->HGT1_KO_Cells DMDHE->Human_Perception DMDHE->HGT1_Cells DMDHE->HGT1_KO_Cells Comparison Compare In-Vivo and In-Vitro Results Human_Perception->Comparison Proton_Assay Measure Proton Secretion HGT1_Cells->Proton_Assay HGT1_KO_Cells->Proton_Assay Proton_Assay->Comparison

Caption: Logical workflow for the cross-validation of in-vivo and in-vitro results.

References

Unveiling the Potential of 4'-Demethyl-3,9-dihydroeucomin in Mitigating Bitterness: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective bitter taste inhibitors is a significant frontier. This guide provides a detailed comparison of 4'-Demethyl-3,9-dihydroeucomin (DDE) with other known bitter taste inhibitors, supported by experimental data and methodologies, to illuminate its potential in taste masking applications.

A recent study has brought this compound (DDE), a homoisoflavanone isolated from the resin of Daemonorops draco, to the forefront of bitter taste inhibition research. This natural compound has demonstrated a notable ability to mask the bitterness of quinine (B1679958), a standard bitter stimulus. This guide delves into the dose-response relationship of DDE and juxtaposes its efficacy with that of other established bitter taste inhibitors.

Comparative Efficacy of Bitter Taste Inhibitors

The effectiveness of a bitter taste inhibitor is typically evaluated by its ability to reduce the perceived bitterness of a known bitter compound. The following table summarizes the quantitative data on the inhibitory effects of DDE and other selected compounds. It is important to note that the experimental conditions, including the bitter stimulus and its concentration, vary across studies, which can influence the observed efficacy.

Bitter Taste InhibitorConcentrationBitter StimulusInhibition EffectStudy Type
This compound (DDE) 100 ppm (approx. 330 µM)10 ppm Quinine14.8% reduction in perceived bitternessHuman Sensory Panel
Sodium Gluconate Not specifiedQuinine-HClDecreased taste intensityHuman Sensory Panel
Sodium Chloride (NaCl) 300 mM0.1 mM Quinine-HCl~80% inhibition (calculated)Human Sensory Panel[1]
Sucrose 800 mM0.1 mM Quinine-HCl~80% inhibition (calculated)Human Sensory Panel[1]
Phosphatidic Acid (PA) 1.0% (w/v)0.1 mM Quinine-HCl81.7% inhibitionHuman Sensory Panel[1]
Tannic Acid 0.05% (w/v)0.1 mM Quinine-HCl61.0% inhibitionHuman Sensory Panel[1]
Probenecid 292 µM3 mM Salicin (hTAS2R16)IC₅₀ valueIn vitro Cell-based Assay
6-Methylflavone ~5 µMTenofovir Alafenamide (TAF)IC₅₀ valueIn vitro Cell-based Assay[2]

Delving into the Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and for designing future research. Below are detailed protocols for the key experimental approaches used to assess bitter taste inhibition.

Human Sensory Evaluation

This method directly assesses the perceived bitterness in human subjects and is considered the gold standard for taste assessment.

Objective: To quantify the perceived reduction in bitterness of a stimulus when mixed with a potential inhibitor.

Protocol:

  • Panelist Recruitment and Training: A panel of trained sensory assessors is recruited. Panelists are screened for their ability to detect and rate the intensity of basic tastes, including bitterness. They are trained using standard bitter solutions (e.g., quinine, caffeine) to calibrate their intensity ratings on a standardized scale (e.g., a general Labeled Magnitude Scale - gLMS).

  • Sample Preparation:

    • A stock solution of the bitter stimulus (e.g., 10 ppm quinine) is prepared.

    • Solutions containing the bitter stimulus mixed with varying concentrations of the inhibitor (e.g., 100 ppm DDE) are prepared.

    • A control solution containing only the bitter stimulus is also prepared.

    • All solutions are presented at a controlled temperature.

  • Tasting Procedure:

    • Panelists are instructed to rinse their mouths with purified water before and between samples.

    • In a randomized and blinded order, panelists are presented with the control and inhibitor-containing solutions.

    • They are asked to take a specific volume of the solution into their mouths, hold it for a defined period (e.g., 10 seconds), and then expectorate.

    • Immediately after tasting, panelists rate the perceived bitterness intensity on the gLMS.

  • Data Analysis: The bitterness ratings for the inhibitor-containing solutions are compared to the control. The percentage of bitterness reduction is calculated for each inhibitor concentration. Statistical analysis is performed to determine the significance of the observed inhibition.

In Vitro Cell-Based Assays

These assays utilize cell lines engineered to express human bitter taste receptors (TAS2Rs) to screen for and characterize the activity of bitter taste inhibitors.

Objective: To determine the potency and mechanism of action of a potential inhibitor at the receptor level.

Protocol:

  • Cell Culture and Transfection: A suitable human cell line (e.g., HEK293T) is cultured. The cells are transiently transfected with the gene encoding a specific human bitter taste receptor (e.g., TAS2R14, the receptor implicated in DDE's action) and a promiscuous G-protein subunit (e.g., Gα16-gust44) that couples the receptor activation to a downstream signaling pathway.

  • Calcium Imaging Assay:

    • Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The baseline fluorescence of the cells is recorded.

    • The cells are then stimulated with a known agonist (bitter compound) for the specific TAS2R being studied, in the presence and absence of the potential inhibitor at various concentrations.

    • Changes in intracellular calcium concentration upon stimulation are measured by monitoring the fluorescence intensity.

  • Data Analysis: The increase in fluorescence upon agonist stimulation is indicative of receptor activation. The ability of the inhibitor to reduce this fluorescence signal is quantified. Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀) of the inhibitor.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the bitter taste signaling pathway and a typical experimental workflow for evaluating bitter taste inhibitors.

Bitter_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Ligand Bitter Ligand (e.g., Quinine) TAS2R TAS2R (Bitter Taste Receptor) Bitter_Ligand->TAS2R Binds to G_Protein G-protein (Gustducin) TAS2R->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Ion Channel Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release ER->Ca_release Ca_release->TRPM5 Activates Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal_to_Brain Signal to Brain Neurotransmitter->Signal_to_Brain Inhibitor Inhibitor (e.g., DDE) Inhibitor->TAS2R Antagonist/ Allosteric Modulator

Caption: The canonical bitter taste signaling pathway, illustrating the points of action for bitter ligands and potential inhibitors.

Experimental_Workflow cluster_invivo In Vivo (Human Sensory Panel) cluster_invitro In Vitro (Cell-Based Assay) Recruitment Panelist Recruitment & Training Sample_Prep_InVivo Sample Preparation (Bitter Stimulus +/- Inhibitor) Recruitment->Sample_Prep_InVivo Tasting Blinded & Randomized Tasting Sessions Sample_Prep_InVivo->Tasting Rating Bitterness Intensity Rating (e.g., gLMS) Tasting->Rating Analysis_InVivo Data Analysis (% Inhibition) Rating->Analysis_InVivo end End Analysis_InVivo->end Cell_Culture Cell Culture & TAS2R Transfection Dye_Loading Loading with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Stimulation Stimulation with Agonist +/- Inhibitor Dye_Loading->Stimulation Measurement Measurement of Intracellular Ca²⁺ Stimulation->Measurement Analysis_InVitro Data Analysis (IC₅₀ Determination) Measurement->Analysis_InVitro Analysis_InVitro->end start Start start->Recruitment start->Cell_Culture

Caption: A generalized experimental workflow for the evaluation of bitter taste inhibitors using both in vivo and in vitro methods.

References

A Comparative Analysis of Synthetic vs. Natural 4'-Demethyl-3,9-dihydroeucomin in Bitter-Masking Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective bitter-masking agents is paramount for improving the palatability and patient compliance of orally administered drugs and functional foods. 4'-Demethyl-3,9-dihydroeucomin (DMDHE), a homoisoflavanone, has emerged as a promising candidate. This guide provides a comparative overview of the efficacy of synthetically produced DMDHE versus its natural counterpart derived from the resin of Daemonorops draco.

This comparison synthesizes experimental data to offer a clear perspective on the performance of both forms of DMDHE, detailing the methodologies employed in these studies and illustrating the underlying biological pathways.

Efficacy in Bitter Taste Suppression: A Quantitative Comparison

Recent studies have quantified the bitter-masking capabilities of both a natural extract containing DMDHE and a synthetically produced version of the compound. The data, summarized below, highlights the percentage reduction in the bitterness of quinine, a standard bitter compound.

Compound TestedAssay TypeConcentrationBitter Agent% Bitterness Reduction
Natural Daemonorops draco Resin Extract Sensory (Human Panel)500 ppmQuinine (10 ppm)29.6 ± 6.30%[1][2][3]
Synthetic this compound Sensory (Human Panel)Not specifiedQuinine14.8 ± 5.00%[1][2][3][4]
Natural Daemonorops draco Resin Extract Cell-Based (HGT-1 cells)100 ppmQuinine (10 ppm)53.5% (reduction in proton secretion)[1]
Synthetic this compound Cell-Based (HGT-1 TAS2R14 knockout)Not specifiedNot specified40.4 ± 9.32% (reduction in effect)[1][2][3][4]

The natural resin extract demonstrated a more pronounced bitter-masking effect in sensory trials compared to the synthesized DMDHE.[1][2][3] However, it is important to note that the extract contains a mixture of compounds, and the observed effect may not be solely attributable to DMDHE. The cell-based assays provide further evidence of the compound's activity at the molecular level.

Unveiling the Mechanism: The Role of TAS2R14

The bitter-masking effect of DMDHE is attributed to its interaction with taste receptor type 2 (TAS2R) family, which are G-protein coupled receptors.[2] Specifically, research has pointed to the involvement of TAS2R14.[1][2][3][4] The proposed signaling pathway is initiated by the binding of a bitter agonist, which triggers a cascade of intracellular events leading to the perception of bitterness. DMDHE is thought to interfere with this process.

TAS2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Agonist Bitter Agonist (e.g., Quinine) TAS2R14 TAS2R14 Bitter_Agonist->TAS2R14 G_Protein G-protein (Gustducin) TAS2R14->G_Protein Activation PLCb2 Phospholipase C β2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ Release ER->Ca2 Releases TRPM5 TRPM5 Channel Activation Ca2->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Proton_Secretion Proton Secretion Depolarization->Proton_Secretion Leads to DMDHE 4'-Demethyl-3,9- dihydroeucomin DMDHE->TAS2R14 Antagonizes/Modulates

Caption: TAS2R14 signaling pathway in response to a bitter agonist and modulation by DMDHE.

Experimental Protocols

The following section details the methodologies used to evaluate the efficacy of both natural and synthetic DMDHE.

Synthesis of this compound

The synthetic route to DMDHE involves the following key steps:

  • A mixture of a chromen precursor (2.75 g, 0.97 mmol) in methanol (B129727) (50.0 mL) is prepared.

  • 10% Palladium on carbon (Pd/C, 500 mg) is added to the mixture under an argon atmosphere.

  • The reaction vessel is degassed and charged with hydrogen gas (H₂).

  • The reaction is heated to 30°C and stirred under H₂ for 12 hours.

  • The mixture is then filtered through Celite to remove the catalyst.

  • The filtrate is concentrated, and the resulting residue is purified using silica (B1680970) gel column chromatography with a dichloromethane (B109758)/methanol eluent.

  • Further purification is achieved by trituration with hexane (B92381) and coevaporation with food-grade ethanol (B145695) to yield pure, off-white DMDHE.[1]

Extraction of Natural this compound

The natural form of the compound is isolated from the resin of Daemonorops draco through the following procedure:

  • The resin (300 g) is ground into a powder.

  • The powder is extracted with 95% ethanol.

  • The extract is filtered to remove particulate matter.

  • The ethanol is removed, and the residue is solubilized in dichloromethane.

  • The dichloromethane solution is loaded onto a solid phase material.

  • The material is then eluted sequentially with n-hexane and ethyl acetate (B1210297) to yield the organic solvent extract.[1]

  • Further purification to isolate DMDHE is achieved through preparative RP-18 high-performance liquid chromatography (HPLC).[1][2][3]

Sensory Analysis: Human Taste Panel

The bitter-masking effect on human taste perception is evaluated using a sensory trial:

  • A panel of trained assessors is presented with a solution of a bitter compound (e.g., 10 ppm quinine).

  • The panelists rate the perceived bitterness of the solution.

  • The assessors are then given a solution containing the bitter compound along with the test compound (natural extract or synthetic DMDHE).

  • The bitterness of this second solution is rated, and the percentage reduction in perceived bitterness is calculated.[1][2][3]

Cell-Based Bitter Response Assay

An in vitro model using human gastric epithelial (HGT-1) cells is employed to quantify the cellular response to bitter compounds:

  • HGT-1 cells, which endogenously express TAS2Rs, are cultured.

  • The cells are exposed to a bitter agonist (e.g., quinine), which activates the TAS2Rs.

  • This activation triggers an intracellular signaling cascade that results in proton secretion, leading to a decrease in intracellular pH.

  • The change in intracellular pH is measured to quantify the cellular bitter response.

  • To assess the masking effect, cells are co-incubated with the bitter agonist and the test compound (natural extract or synthetic DMDHE), and the change in proton secretion is compared to that induced by the agonist alone.[1]

Experimental_Workflow cluster_Source Source Material cluster_Preparation Preparation cluster_Compound Test Compounds cluster_Assays Efficacy Assays Natural Daemonorops draco Resin Extraction Solvent Extraction & Fractionation Natural->Extraction Synthetic_Start Chromen Precursor Synthesis Catalytic Hydrogenation & Purification Synthetic_Start->Synthesis Natural_Extract Natural Extract (contains DMDHE) Extraction->Natural_Extract Synthetic_DMDHE Pure Synthetic DMDHE Synthesis->Synthetic_DMDHE Sensory Sensory Analysis (Human Panel) Natural_Extract->Sensory Cell_Based Cell-Based Assay (HGT-1 Cells) Natural_Extract->Cell_Based Synthetic_DMDHE->Sensory Synthetic_DMDHE->Cell_Based

Caption: Workflow for the preparation and efficacy testing of natural and synthetic DMDHE.

Conclusion

Both natural extracts containing this compound and its synthetically produced counterpart demonstrate significant bitter-masking properties. While the natural extract from Daemonorops draco resin showed a higher percentage of bitterness reduction in sensory studies, this may be due to synergistic effects with other compounds present in the extract. The availability of a synthetic route provides a scalable and standardized source of DMDHE for further research and development in the pharmaceutical and food industries. The elucidation of its activity through the TAS2R14 pathway offers a clear target for mechanism-based screening of other potential bitter-masking agents.

References

Unveiling the Potential of 4'-Demethyl-3,9-dihydroeucomin (DDE) in Bitter Taste Masking: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the initial findings on 4'-Demethyl-3,9-dihydroeucomin (DDE) as a novel bitter-masking agent is presented for researchers, scientists, and drug development professionals. This guide details the quantitative data from the foundational study, outlines the experimental protocols to encourage independent replication, and contextualizes DDE's potential by comparison with other bitter-masking alternatives. Notably, to date, no independent replications of the initial DDE bitter-masking studies have been published, highlighting a critical area for future research.

Quantitative Efficacy of DDE in Bitter Masking

The initial discovery and characterization of this compound (DDE) as a bitter-masking compound were detailed in a 2024 study published in the Journal of Agricultural and Food Chemistry. The research identified DDE from the resin of Daemonorops draco and evaluated its ability to reduce the bitterness of quinine (B1679958), a standard bitter compound.

The key quantitative findings from this seminal study are summarized below. It is important to note that these results are from a single study and await independent verification.

Bitter CompoundMasking AgentConcentration of Masking AgentReported Bitterness Reduction (%)Method
QuinineThis compound (DDE)Not specified in abstract14.8 ± 5.00Human Sensory Panel
QuinineDaemonorops draco resin extract (containing DDE)500 ppm29.6 ± 6.30Human Sensory Panel

The study also demonstrated the functional involvement of the bitter taste receptor TAS2R14 in the action of DDE. In vitro experiments using a CRISPR-Cas9 knockout of the TAS2R14 gene in HGT-1 cells showed a significant reduction in DDE's bitter-masking effect, suggesting that DDE acts, at least in part, by antagonizing this receptor.

Comparison with Alternative Bitter-Masking Agents

A direct comparative study of DDE against other bitter-masking agents for quinine is not yet available. However, to provide context, the following table summarizes the reported efficacy of other common bitter-masking techniques and agents. It is crucial to recognize that these data are from various studies with different methodologies and bitter compounds, and therefore, direct comparisons should be made with caution.

Bitter-Masking Agent/TechniqueTarget Bitter Compound(s)Reported Efficacy
Sweeteners (e.g., Sucralose, Aspartame) Various APIsCan significantly reduce bitterness, often in a concentration-dependent manner.
Flavoring Agents Various APIsMasks bitterness through overpowering or complementary flavors. Efficacy is highly subjective.
Polymer Coating Various APIsCreates a physical barrier to prevent interaction with taste receptors. Efficacy depends on coating integrity.
Cyclodextrins (e.g., β-cyclodextrin) Various APIsForms inclusion complexes to sequester bitter molecules. Efficacy depends on the binding affinity.
Ion-Exchange Resins Ionizable DrugsForms a drug-resin complex to prevent dissolution in the mouth.
Phospholipids and Lipoproteins Various APIsCan interact with G-protein coupled receptors involved in taste perception.

Experimental Protocols from the Foundational DDE Study

To facilitate independent replication and further research, the key experimental methodologies employed in the original DDE study are detailed below.

Human Sensory Panel for Bitterness Evaluation
  • Objective: To quantify the perceived reduction in bitterness of a quinine solution in the presence of DDE or the Daemonorops draco extract.

  • Panelists: A trained panel of human volunteers.

  • Procedure:

    • Panelists were presented with a reference solution of quinine at a specific concentration (e.g., 10 ppm).

    • Panelists were then asked to taste and rate the bitterness of a test solution containing quinine and the masking agent (DDE or extract).

    • A washout period with purified water was enforced between samples.

    • Bitterness intensity was rated on a standardized scale (e.g., a visual analog scale or a labeled magnitude scale).

    • The percentage reduction in bitterness was calculated by comparing the scores of the test solution to the reference solution.

Cell-Based In Vitro Assay for Bitter Response
  • Objective: To assess the molecular mechanism of DDE's bitter-masking effect.

  • Cell Line: Human gastric tumor (HGT-1) cells, which endogenously express bitter taste receptors, including TAS2R14.

  • Methodology:

    • HGT-1 cells were cultured under standard conditions.

    • The cellular response to a bitter agonist (e.g., quinine) was measured. This is often done by monitoring changes in intracellular calcium levels using a fluorescent dye or by measuring proton secretion.

    • To test the masking effect, cells were co-incubated with the bitter agonist and DDE.

    • A reduction in the cellular response in the presence of DDE indicated a masking effect at the receptor level.

CRISPR-Cas9 Knockout of TAS2R14
  • Objective: To confirm the specific involvement of the TAS2R14 receptor in DDE's mechanism of action.

  • Procedure:

    • The gene encoding for the TAS2R14 receptor was knocked out in HGT-1 cells using CRISPR-Cas9 gene-editing technology.

    • The cell-based in vitro assay was then repeated using the TAS2R14 knockout cells.

    • A diminished bitter-masking effect of DDE in the knockout cells compared to the wild-type cells provided evidence for the direct involvement of the TAS2R14 receptor.

Visualizing the Bitter Taste Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the bitter taste signaling pathway and the experimental workflow used to identify and validate DDE.

Bitter_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Compound Bitter Compound (e.g., Quinine) TAS2R14 TAS2R14 (Bitter Taste Receptor) Bitter_Compound->TAS2R14 Binds to & Activates DDE DDE (Antagonist) DDE->TAS2R14 Binds to & Blocks G_Protein G-protein (Gustducin) TAS2R14->G_Protein Activates PLCb2 Phospholipase C-β2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Signaling_Cascade Downstream Signaling Cascade Ca_Release->Signaling_Cascade Bitter_Sensation Perception of Bitter Taste Signaling_Cascade->Bitter_Sensation

Caption: Bitter taste signaling pathway and the proposed antagonistic action of DDE on the TAS2R14 receptor.

DDE_Discovery_Workflow Start Start: Daemonorops draco resin Extraction Organic Solvent Extraction Start->Extraction Sensory_Screening Human Sensory Panel (vs. Quinine) Extraction->Sensory_Screening Fractionation Activity-Guided Fractionation (e.g., HPLC) Sensory_Screening->Fractionation Positive Result Active_Fraction Identification of Active Fractions Fractionation->Active_Fraction Compound_Isolation Isolation & Identification of DDE (LC-MS, NMR) Active_Fraction->Compound_Isolation In_Vitro_Assay In Vitro Cell-Based Assay (HGT-1 cells) Compound_Isolation->In_Vitro_Assay CRISPR_KO TAS2R14 Knockout (CRISPR-Cas9) In_Vitro_Assay->CRISPR_KO Confirmation of Activity Mechanism_Validation Mechanism Validation with Knockout Cells CRISPR_KO->Mechanism_Validation Conclusion Conclusion: DDE is a TAS2R14-mediated bitter-masking compound Mechanism_Validation->Conclusion

Caption: Experimental workflow for the discovery and validation of DDE as a bitter-masking compound.

Conclusion and Future Directions

The identification of this compound as a bitter-masking agent acting on the TAS2R14 receptor presents a promising avenue for the development of novel taste modulators in the pharmaceutical and food industries. However, the current body of evidence relies on a single, foundational study. Independent replication of the reported sensory and in vitro findings is a crucial next step to validate these results.

Future research should also focus on:

  • Head-to-head comparative studies: Quantitatively comparing the efficacy of DDE against a panel of existing bitter-masking agents for various bitter compounds.

  • Broad-spectrum activity: Investigating the effectiveness of DDE against a wider range of bitter tastants beyond quinine.

  • Safety and toxicological studies: Establishing a comprehensive safety profile for DDE to enable its potential use in consumable products.

  • Structure-activity relationship studies: Exploring derivatives of DDE to potentially enhance its bitter-masking potency and specificity.

By addressing these research gaps, the scientific community can build upon the initial promising findings and fully elucidate the potential of DDE as a valuable tool in taste modulation.

Evaluating the Specificity of 4'-Demethyl-3,9-dihydroeucomin for Different Bitter Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of 4'-Demethyl-3,9-dihydroeucomin (DMDHE) as a bitter-masking agent, with a focus on its specificity for a range of bitter compounds. While current research has highlighted its efficacy in masking the bitterness of quinine (B1679958), a comprehensive understanding of its broader specificity is crucial for its application in the food and pharmaceutical industries. This document summarizes existing data, compares DMDHE with other bitter taste antagonists, and outlines detailed experimental protocols to further elucidate its specificity profile.

Introduction to this compound (DMDHE)

This compound is a homoisoflavanone isolated from the resin of Daemonorops draco[1][2][3][4]. Recent studies have identified it as a promising natural bitter-masking compound[1][2][3][4]. In vivo sensory trials and in vitro cell-based assays have demonstrated its ability to reduce the bitterness of quinine[1][2][3][5]. The mechanism of this effect has been linked to the bitter taste receptor TAS2R14[2][3][5]. However, its effectiveness against other bitter compounds activating different taste 2 receptors (TAS2Rs) remains to be thoroughly investigated.

Current Experimental Data on DMDHE

The primary research on DMDHE has focused on its interaction with quinine. Human sensory panels have shown a significant reduction in the perceived bitterness of quinine in the presence of DMDHE[1][3][5]. Accompanying in vitro studies using HGT-1 human gastric tumor cells, which endogenously express bitter taste receptors, have corroborated these findings[2][3][5]. A key study demonstrated that the bitter-masking effect of DMDHE on quinine was significantly diminished in HGT-1 cells where the TAS2R14 gene was knocked out using CRISPR-Cas9 technology[2][3][5].

Table 1: Summary of Known Activity of this compound (DMDHE)

Bitter CompoundTarget Receptor(s)DMDHE EffectSupporting Evidence
QuinineTAS2R14 (primary)Bitter-maskingHuman sensory trials, in vitro cell-based assays with TAS2R14 knockout[1][2][3][5]

It is important to note that quinine is a promiscuous bitter compound, known to activate multiple TAS2Rs, including TAS2R4, TAS2R7, TAS2R10, TAS2R31, TAS2R39, TAS2R43, and TAS2R46. The singular focus on TAS2R14 in the context of DMDHE's effect on quinine suggests that the full picture of its inhibitory action may be more complex.

Comparison with Other Bitter Taste Antagonists

To contextualize the potential specificity of DMDHE, it is useful to compare it with other known bitter taste antagonists. One of the most well-characterized is GIV3727.

Table 2: Specificity Profile of Selected Bitter Taste Antagonists

AntagonistTarget Receptors InhibitedEffective AgainstNotes
This compound (DMDHE) TAS2R14 (demonstrated)QuinineSpecificity against other bitter compounds is currently unknown.
GIV3727 TAS2R4, TAS2R7, TAS2R20, TAS2R31, TAS2R40, TAS2R43Acesulfame K, SaccharinA synthetic antagonist with a defined but still somewhat broad inhibitory profile[1][6][7].
Naringenin TAS2R7, TAS2R16, TAS2R38, TAS2R39Caffeine, Chlorogenic acid, Quinine, Sucralose, Naringin, Epigallocatechin gallate (EGCG)A natural flavanone (B1672756) with broad-spectrum bitter-masking properties[8].
6-methoxyflavanones TAS2R14, TAS2R39Epicatechin gallate (ECG), Denatonium benzoateShows some degree of selectivity, with a stronger effect on TAS2R39 than TAS2R14[9][10].

This comparison highlights that while some antagonists exhibit broad-spectrum activity, others have a more restricted profile. Determining where DMDHE falls on this spectrum is a key research objective.

Proposed Experimental Protocols for Evaluating DMDHE Specificity

To comprehensively evaluate the specificity of DMDHE, a systematic approach using a panel of bitter compounds with known TAS2R activation profiles is proposed.

Panel of Bitter Compounds and their Target Receptors

Table 3: Proposed Panel of Bitter Compounds for Specificity Testing

Bitter CompoundKnown TAS2R Activator(s)Rationale for Inclusion
PhenylbutazoneTAS2R2To test for highly specific receptor interactions.
(-)-EpicatechinTAS2R4, TAS2R5, TAS2R39To assess activity against compounds activating multiple, different receptors than quinine.
Malvidin-3-glucosideTAS2R7To probe inhibition of a receptor also activated by quinine, but with a different agonist.
SaccharinTAS2R31, TAS2R43To compare with the known antagonist GIV3727 and assess activity against artificial sweeteners.
Epicatechin gallate (ECG)TAS2R14, TAS2R39To confirm the inhibitory effect on TAS2R14 with a different agonist and to test for effects on TAS2R39.
Propylthiouracil (PROP)TAS2R38To investigate activity against a well-characterized and highly specific receptor-agonist pair.
Experimental Workflow

The following workflow is proposed for testing the specificity of DMDHE.

G cluster_prep Preparation cluster_transfection Transfection & Culture cluster_assay Calcium Imaging Assay cluster_analysis Data Analysis HEK293T HEK293T Cells Transfection Co-transfection of HEK293T cells with TAS2R and G-protein constructs HEK293T->Transfection TAS2R_constructs TAS2R Expression Constructs (TAS2R2, 4, 5, 7, 14, 31, 38, 39, 43) TAS2R_constructs->Transfection G_protein G-protein Chimera (e.g., Gα16-gust44) G_protein->Transfection Culture Cell Culture (24-48h) Transfection->Culture Dye_loading Loading with Calcium-sensitive dye (e.g., Fluo-4 AM) Culture->Dye_loading Baseline Measure Baseline Fluorescence Dye_loading->Baseline Agonist_addition Add Bitter Agonist Baseline->Agonist_addition Response1 Measure Agonist-induced Calcium Response Agonist_addition->Response1 DMDHE_incubation Incubate with DMDHE Response1->DMDHE_incubation Comparison Compare Response 1 and Response 2 Response1->Comparison Agonist_DMDHE Add Bitter Agonist + DMDHE DMDHE_incubation->Agonist_DMDHE Response2 Measure Calcium Response Agonist_DMDHE->Response2 Response2->Comparison IC50 Calculate IC50 values for inhibition Comparison->IC50 Specificity_profile Determine Specificity Profile of DMDHE IC50->Specificity_profile

Caption: Proposed experimental workflow for evaluating DMDHE specificity.

Detailed Methodologies

Cell Culture and Transfection:

  • HEK293T cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • For each experiment, cells will be transiently co-transfected with a specific human TAS2R expression vector and a G-protein chimera (e.g., Gα16-gust44) construct using a suitable transfection reagent. The G-protein chimera is necessary to couple the TAS2R activation to the intracellular calcium signaling pathway.

Calcium Imaging Assay:

  • 24-48 hours post-transfection, cells will be seeded into 96-well plates.

  • Cells will be loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline fluorescence will be measured using a fluorescence plate reader.

  • To determine the baseline agonist response, a specific bitter compound from Table 3 will be added at its EC50 concentration, and the change in fluorescence will be recorded.

  • In parallel wells, cells will be pre-incubated with varying concentrations of DMDHE for a defined period before the addition of the bitter agonist.

  • The fluorescence response in the presence of both DMDHE and the agonist will be measured.

Data Analysis:

  • The percentage of inhibition of the agonist-induced response by DMDHE will be calculated for each concentration.

  • Dose-response curves will be generated, and the half-maximal inhibitory concentration (IC50) of DMDHE for each bitter compound-receptor pair will be determined.

  • A lower IC50 value indicates a higher inhibitory potency.

Visualizing the Signaling Pathway

The cellular assay relies on the canonical G-protein coupled receptor (GPCR) signaling pathway for bitter taste transduction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum TAS2R TAS2R G_protein Gα-gustducin Gβγ TAS2R->G_protein Activates PLC PLCβ2 PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Fluorescence Fluorescence Ca_release->Fluorescence Increases IP3R->Ca_release Bitter_compound Bitter Compound Bitter_compound->TAS2R Activates DMDHE DMDHE DMDHE->TAS2R Inhibits

Caption: Bitter taste signaling pathway and the proposed point of inhibition by DMDHE.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent natural bitter-masking agent, with a demonstrated activity against quinine mediated by TAS2R14. However, its specificity profile remains largely unexplored. The proposed experimental plan provides a robust framework for systematically evaluating the inhibitory activity of DMDHE against a diverse panel of bitter compounds and their corresponding receptors. The results of these studies will be instrumental in determining the potential applications of DMDHE in the food and pharmaceutical industries, enabling its targeted use for masking specific bitter off-tastes. Further research could also explore the structure-activity relationship of DMDHE and its derivatives to develop even more potent and selective bitter taste modulators.

References

Assessing the Efficacy of 4'-Demethyl-3,9-dihydroeucomin as a Novel Bitter-Masking Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Demethyl-3,9-dihydroeucomin (DMDHE) is a homoisoflavanone recently identified as a potent bitter-masking compound isolated from the resin of Daemonorops draco.[1][2][3][4][5] This guide provides a comparative analysis of its efficacy against the crude organic solvent extract of D. draco resin, from which it was isolated. While the discovery of DMDHE presents a promising advancement for the food and pharmaceutical industries in the context of clean labeling and improving palatability, it is crucial to note that as of late 2024, comprehensive studies on the long-term stability and degradation of DMDHE's effect are not yet available in the public domain. The data presented herein is based on the initial characterization and efficacy studies.

Comparative Efficacy Data

The following table summarizes the quantitative data on the bitter-masking effects of both the isolated this compound and the crude Daemonorops draco resin extract when tested against the bitterness of quinine (B1679958).

SubstanceConcentrationBitter-Masking Effect on QuinineAssay Type
Daemonorops draco (DD) Resin Extract500 ppm-29.6 ± 6.30%Sensory Trial (in vivo)[1][2]
This compound (DMDHE)Not specified in sensory trial-14.8 ± 5.00%Sensory Trial (in vivo)[1][2][4][5]
Daemonorops draco (DD) Resin Extract Fractions30-50 ppmFraction V: -24.2 ± 5.19%Fraction IX: -17.4 ± 6.50%Sensory Trial (in vivo)[4]
This compound (DMDHE)Not specified in cell-based assayReduction of DMDHE-evoked bitter-masking effect by 40.4 ± 9.32% in TAS2R14 knockout cellsCell-based Bitter Response Assay (in vitro)[1][2][4][5]

Experimental Protocols

Sensory Bitterness Rating (in vivo)

A sensory panel was employed to quantify the bitter-masking effect. The protocol involved the following steps:

  • Sample Preparation: Quinine solution (10 ppm) was used as the standard bitter stimulus. Test samples were prepared by adding either the D. draco resin extract (500 ppm) or the isolated DMDHE to the quinine solution.

  • Panelists: A trained sensory panel rated the bitterness intensity of the solutions.

  • Procedure: Panelists rinsed their mouths with water before and between tasting each sample. They were then presented with the quinine solution and the test samples in a randomized order and asked to rate the perceived bitterness on a standardized scale.

  • Data Analysis: The percentage reduction in perceived bitterness for the test samples compared to the quinine-only solution was calculated to determine the bitter-masking effect.[1][2][4]

Cell-based Bitter Response Assay (in vitro)

To investigate the mechanism of action at a cellular level, a cell-based assay using human parietal HGT-1 cells was conducted. These cells have been established as a suitable model for studying bitter taste perception.[2][6]

  • Cell Culture: HGT-1 cells, which endogenously express bitter taste receptors (TAS2Rs), including the broadly tuned TAS2R14, were cultured under standard conditions.[4]

  • Assay Principle: The assay measures the proton secretion from HGT-1 cells in response to bitter compounds, which serves as a proxy for the cellular bitter response.

  • Procedure:

    • HGT-1 cells were exposed to the bitter stimulus (quinine).

    • In parallel, cells were co-incubated with the bitter stimulus and the test compound (DMDHE).

    • The change in extracellular pH due to proton secretion was measured.

  • CRISPR-Cas9 Knockout: To confirm the involvement of a specific bitter taste receptor, a CRISPR-Cas9 approach was used to knock out the gene for TAS2R14 in HGT-1 cells. The bitter-masking effect of DMDHE was then re-evaluated in these knockout cells and compared to the response in wild-type cells. A significant reduction in the masking effect in the knockout cells indicates the functional involvement of that receptor.[1][2][4][5]

Visualizing the Discovery Process

The following workflow diagram illustrates the activity-guided fractionation approach that led to the identification of this compound as the active bitter-masking compound.

G cluster_0 cluster_1 A Daemonorops draco Resin B Organic Solvent Extraction A->B C Crude Extract (DD) B->C D Preparative RP-18 HPLC C->D E Fractionation D->E F Sensory Evaluation (in vivo) E->F G Cell-based Assay (in vitro) E->G H Identification of Most Potent Fractions I LC-HRMS/CAD/UV & NMR Analysis H->I J Identification of this compound (DMDHE) I->J

Caption: Activity-guided workflow for DMDHE identification.

Future Outlook and Research Needs

The identification of this compound is a significant step forward in the development of natural bitter-masking agents. However, for its successful application in food and pharmaceutical formulations, a thorough assessment of its stability is imperative. Future research should focus on:

  • Long-term stability studies: Evaluating the chemical stability of DMDHE under various storage conditions (temperature, humidity, light exposure) over extended periods.

  • Degradation profile: Identifying any potential degradation products and assessing their efficacy and safety.

  • Formulation impact: Investigating the stability of DMDHE's bitter-masking effect within different food and pharmaceutical matrices over the product's shelf life.

A comprehensive understanding of these factors will be critical for the commercialization and regulatory approval of this compound as a reliable bitter-masking ingredient.

References

comparing the molecular mechanism of DMDHE to other known TAS2R14 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular mechanisms of known antagonists for the bitter taste receptor TAS2R14. While the specific antagonist "DMDHE" was not found in publicly available scientific literature, this document serves as a comprehensive resource by comparing other well-characterized TAS2R14 antagonists. The information presented herein is based on supporting experimental data and aims to facilitate further research and drug development efforts targeting this promiscuous G protein-coupled receptor (GPCR).

Introduction to TAS2R14

The human bitter taste receptor TAS2R14 is a member of the T2R subfamily of GPCRs. It is notable for its broad promiscuity, recognizing over 150 structurally diverse bitter compounds, including many pharmaceuticals.[1][2] Beyond its role in taste perception, TAS2R14 is expressed in various extra-oral tissues, such as the respiratory system, gastrointestinal tract, and even the brain, suggesting its involvement in a range of physiological processes.[1] The elucidation of TAS2R14's structure has revealed a complex architecture with multiple ligand binding sites, including a canonical (orthosteric) pocket and an intracellular (allosteric) site, which contributes to its ability to recognize a wide array of ligands.[3][4][5][6][7]

TAS2R14 Signaling Pathway

Upon agonist binding, TAS2R14 undergoes a conformational change, leading to the activation of its coupled G protein, primarily gustducin (B1178931) (a member of the Gαi subfamily). This activation triggers a downstream signaling cascade, culminating in an increase in intracellular calcium concentration. This signaling mechanism is the basis for many of the functional assays used to identify and characterize TAS2R14 modulators.

TAS2R14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist TAS2R14 TAS2R14 Agonist->TAS2R14 Binds to G_protein G Protein (Gustducin/Gαi) TAS2R14->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Antagonist_Binding_Sites cluster_receptor TAS2R14 Receptor cluster_ligands Ligands orthosteric Orthosteric Binding Pocket allosteric Intracellular Allosteric Site agonist Agonist agonist->orthosteric Binds and Activates agonist->allosteric Binds and Activates antagonist Antagonist antagonist->orthosteric Binds and Inhibits antagonist->allosteric Binds and Inhibits Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase virtual_screening In Silico Virtual Screening ca_assay Calcium Imaging Assay virtual_screening->ca_assay ht_screening High-Throughput Screening (HTS) ht_screening->ca_assay dose_response Dose-Response Analysis (IC50 Determination) ca_assay->dose_response specificity Specificity Assays (vs. other TAS2Rs) dose_response->specificity mutagenesis Site-Directed Mutagenesis specificity->mutagenesis

References

Safety Operating Guide

Proper Disposal of 4'-Demethyl-3,9-dihydroeucomin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 4'-Demethyl-3,9-dihydroeucomin, a homoisoflavonoid used in research and drug development. Given the absence of a specific Safety Data Sheet (SDS), this compound must be handled as a chemical with unknown toxicity and potential hazards. The following procedures are based on established best practices for chemical waste management and are intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety Assessment

Before handling this compound for disposal, a thorough safety assessment is crucial.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.

  • Ventilation: All handling of the compound, especially if it is in a powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Spill Kit: Ensure a chemical spill kit is readily accessible in the event of an accidental release.

Segregation and Waste Classification

Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.

  • Waste Stream: this compound should be disposed of as hazardous chemical waste. It should not be mixed with non-hazardous laboratory trash or poured down the drain.

  • Compatibility: Do not mix this compound with other chemical waste unless their compatibility is known. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.

Step-by-Step Disposal Procedure

Follow these steps for the safe disposal of this compound and its contaminated materials:

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible hazardous waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

    • The container must have a secure screw-top cap.

  • Waste Collection:

    • Solid Waste: Carefully transfer any remaining solid this compound into the designated waste container. Avoid creating dust. If necessary, wet the solid material with a small amount of a suitable solvent (e.g., ethanol (B145695) or methanol) to minimize airborne particles.

    • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, pipette tips, gloves, and contaminated labware, must be considered hazardous waste and placed in the same container.

    • Solutions: If the compound is in a solution, transfer the solution to a designated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling:

    • Immediately label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • Full chemical name: "this compound"

      • CAS Number: 107585-77-3

      • An estimate of the quantity of the compound and any solvents present.

      • The date the waste was first added to the container.

      • Your name, laboratory, and contact information.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.

  • Disposal Request:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and collection.

Quantitative Data Summary

As specific quantitative data for the disposal of this compound is not available, the following table summarizes the general characteristics that classify a chemical as hazardous waste, necessitating special disposal procedures.

CharacteristicDescriptionDisposal Requirement
Ignitability Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or when ignited, burn vigorously and persistently.Segregate from oxidizers and sources of ignition.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.Store in corrosion-resistant containers. Segregate from reactive materials.
Reactivity Unstable under normal conditions, may react violently with water, form potentially explosive mixtures with water, or generate toxic gases, vapors, or fumes when mixed with water.Store in a stable environment away from water and incompatible chemicals.
Toxicity Harmful or fatal if ingested or absorbed, or can leach toxic chemicals into the soil or groundwater. This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).Handle with appropriate PPE to avoid exposure. Dispose of as toxic waste.

Experimental Protocols

While no experimental protocols for the disposal of this compound were found, the disposal procedure outlined above is based on the standard protocols for handling and disposing of solid and liquid chemical waste as recommended by university and governmental environmental health and safety departments.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals like this compound.

Chemical_Disposal_Workflow cluster_0 Start: Chemical Waste Generation cluster_1 Hazard Assessment cluster_2 Segregation and Collection cluster_3 Final Disposal start Identify Waste Chemical (this compound) assess_sds Consult Safety Data Sheet (SDS) start->assess_sds sds_available SDS Available? assess_sds->sds_available treat_unknown Treat as Hazardous (Unknown Toxicity) sds_available->treat_unknown No determine_hazards Determine Hazards (Ignitable, Corrosive, Reactive, Toxic) sds_available->determine_hazards Yes treat_unknown->determine_hazards select_container Select Compatible Waste Container determine_hazards->select_container collect_waste Collect Solid & Liquid Waste and Contaminated Materials select_container->collect_waste label_container Label Container Correctly collect_waste->label_container store_waste Store in Designated Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Proper Disposal by EHS contact_ehs->end

Caption: Workflow for Laboratory Chemical Waste Disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Demethyl-3,9-dihydroeucomin
Reactant of Route 2
4'-Demethyl-3,9-dihydroeucomin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.